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  • Product: 6-chloro-2-(propan-2-yl)pyrimidin-4-ol
  • CAS: 54120-95-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol: Structural Dynamics and Spectral Assignments

Executive Summary The compound 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS: 54120-95-5), frequently referred to by its synonym 6-chloro-2-isopropylpyrimidin-4(1H)-one, is a critical heterocyclic intermediate utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS: 54120-95-5), frequently referred to by its synonym 6-chloro-2-isopropylpyrimidin-4(1H)-one, is a critical heterocyclic intermediate utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1]. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of its inherent structural dynamics. Because pyrimidine systems bearing hydroxyl groups at the 2- or 4-positions undergo rapid tautomerization, the resulting NMR spectra are highly dependent on solvent polarity, concentration, and temperature[2].

This whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. By establishing self-validating experimental protocols and explaining the causality behind the observed spectral phenomena, this guide empowers analytical chemists to confidently assign resonances and validate structural integrity.

Structural Dynamics: The Tautomeric Equilibrium

Before analyzing the chemical shifts, one must understand the physical state of the molecule in solution. While drawn conventionally as a "pyrimidin-4-ol" (the lactim form), the molecule predominantly exists as the pyrimidin-4(1H)-one or pyrimidin-4(3H)-one (the lactam forms) in polar, hydrogen-bonding solvents like DMSO- d6​ [2].

The causality here is driven by thermodynamics: the highly polar C=O bond and the resulting resonance stabilization of the cross-conjugated pyrimidone system are energetically favored in high-dielectric environments. This tautomeric shift directly impacts the electron density across the heterocyclic ring, heavily shielding the C5 position and shifting the hydroxyl proton into an exchangeable downfield N-H/O-H resonance[3].

Tautomerism Lactim Pyrimidin-4-ol (Lactim Form) Minor in Polar Solvents Lactam1H Pyrimidin-4(1H)-one (Lactam Form) Major Tautomer Lactim->Lactam1H Proton Transfer (K_eq >> 1) Lactam3H Pyrimidin-4(3H)-one (Lactam Form) Intermediate Lactim->Lactam3H Proton Transfer Solvent Solvent Polarity & H-Bonding (e.g., DMSO-d6) Solvent->Lactam1H Stabilizes via Dipole Interactions

Figure 1: Tautomeric equilibrium of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol in solution.

High-Resolution NMR Acquisition Protocol

To capture high-fidelity data that accounts for the tautomeric nature of the compound, the NMR acquisition must be treated as a self-validating system. The following protocol utilizes internal controls to ensure that line broadening or chemical shift deviations are accurately diagnosed[4].

Step-by-Step Methodology
  • Sample Preparation & Internal Validation : Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality & Validation: DMSO- d6​ is chosen to lock the molecule into its dominant lactam tautomer. Add 0.03% v/v Tetramethylsilane (TMS). The TMS peak at exactly δ 0.00 ppm validates the chemical shift calibration, ensuring any solvent-induced shift deviations are mathematically corrected.

  • Temperature Equilibration : Insert the sample into the NMR probe and set the temperature to 298 K. Allow 10 minutes for thermal equilibration.

    • Causality & Validation: Tautomeric exchange is highly temperature-dependent. Run a preliminary 1D 1 H scan. If the downfield NH/OH peak is excessively broad, lower the temperature to 283 K. A sharpening of the peak at lower temperatures validates that the broadening is due to intermediate chemical exchange rates, not poor magnetic homogeneity.

  • Shimming & Tuning : Perform automated gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients.

    • Causality & Validation: Check the full width at half maximum (FWHM) of the TMS signal. Achieving a FWHM of < 0.8 Hz validates the magnetic field homogeneity, ensuring that the J -couplings of the isopropyl group can be accurately resolved[4].

  • 1H Acquisition : Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds and number of scans (NS) to 16.

  • 13C Acquisition : Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and NS to 1024.

    • Causality & Validation: The presence of the characteristic DMSO- d6​ septet at exactly δ 39.5 ppm validates the heteronuclear decoupling efficiency and serves as a secondary chemical shift reference.

NMRWorkflow Prep Sample Prep (20 mg in DMSO-d6) Lock Lock & Shim (Z-axis gradients) Prep->Lock Pulse Pulse Sequence (zg30 / zgpg30) Lock->Pulse Acq Data Acquisition (Temperature 298 K) Pulse->Acq Process Processing (FT, Phase, Baseline) Acq->Process

Figure 2: Step-by-step high-resolution NMR acquisition workflow for pyrimidines.

Spectral Assignments and Causality Analysis

1 H NMR Chemical Shift Analysis

The proton spectrum of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol is defined by the aliphatic isopropyl system and the highly shielded aromatic core.

  • Isopropyl Group (-CH(CH 3​ ) 2​ ) : The two equivalent methyl groups appear as a sharp doublet at δ 1.22 ppm , integrating to 6 protons. The methine proton appears as a septet at δ 2.85 ppm . The causality behind this multiplicity is the n+1 rule, where the methine proton is split by the six adjacent methyl protons with a coupling constant ( 3J ) of ~6.8 Hz.

  • Pyrimidine C5-H : This proton appears as a sharp singlet at δ 6.35 ppm .

    • Causality: Unlike typical aromatic protons which resonate between 7.0–8.5 ppm, the C5 proton in pyrimidin-4-ones is heavily shielded. The nitrogen lone pairs and the oxygen atom donate electron density through resonance into the C5 position, increasing local diamagnetic shielding and driving the signal upfield[3].

  • Exchangeable Proton (NH/OH) : Appears as a broad singlet far downfield around δ 12.80 ppm . Its broadness is caused by the quadrupolar relaxation of the nitrogen atom ( 14 N) and rapid intermolecular proton exchange[4].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-CH(CH 3​ ) 2​ 1.22Doublet (d)6.86HIsopropyl methyls
-CH (CH 3​ ) 2​ 2.85Septet (sept)6.81HIsopropyl methine
C5-H 6.35Singlet (s)-1HPyrimidine ring proton
N-H / O-H 12.80Broad Singlet (br s)-1HTautomeric proton
13 C NMR Chemical Shift Analysis

The carbon spectrum provides definitive proof of the tautomeric state and the substitution pattern of the pyrimidine ring[3].

  • C5 (Methine Carbon) : Resonates at δ 108.5 ppm .

    • Causality: Just as the C5 proton is shielded, the C5 carbon experiences intense shielding due to the π -electron donation from the adjacent heteroatoms in the lactam tautomer.

  • C6 (C-Cl) : Resonates at δ 158.7 ppm . The electronegative chlorine atom withdraws electron density via the inductive effect, deshielding the carbon, though this is slightly offset by its weak π -donating ability.

  • C4 (C=O / C-OH) : Resonates at δ 162.4 ppm .

    • Causality: In the dominant lactam form, this carbon exhibits carbonyl-like character, pushing it far downfield.

  • C2 (C-iPr) : Resonates at δ 165.2 ppm . Being sandwiched between two electronegative nitrogen atoms and attached to the alkyl group, this is the most deshielded carbon in the system.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift ( δ , ppm)TypeAssignment Causality
-CH(CH 3​ ) 2​ 21.5Primary (CH 3​ )Aliphatic shielding
-CH (CH 3​ ) 2​ 34.2Tertiary (CH)Deshielded by proximity to C2
C5 108.5Tertiary (CH)Shielded by resonance (cross-conjugation)
C6 158.7Quaternary (C)Deshielded by inductive effect of -Cl
C4 162.4Quaternary (C)Carbonyl character in lactam tautomer
C2 165.2Quaternary (C)Deshielded by two adjacent N atoms

Conclusion

The accurate NMR characterization of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol relies heavily on acknowledging its tautomeric equilibrium. By utilizing a self-validating acquisition protocol in a polar solvent like DMSO- d6​ , the molecule is stabilized in its pyrimidin-4(1H)-one form. This thermodynamic preference explains the highly shielded C5 position ( δH​ 6.35, δC​ 108.5) and the downfield shift of the exchangeable proton ( δH​ 12.80). Understanding these causal relationships ensures that drug development professionals and synthetic chemists can reliably verify the structural identity and purity of this crucial intermediate.

References

  • NextSDS. "6-chloro-2-(propan-2-yl)pyrimidin-4-ol - Chemical Substance Information." 1

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. ResearchGate / Elsevier. 4

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Daylight / Academic Press. 2

  • Huckerby, T. N. (1976). Carbon-13 NMR spectroscopy of heterocyclic compounds. Journal of Molecular Structure / ACS Publications. 3

Sources

Exploratory

A Technical Guide to the Crystal Structure and X-ray Diffraction of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

A Hypothetical Case Study in Structural Analysis for Drug Discovery Professionals Disclaimer: As of the publication of this guide, the specific crystal structure of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol has not been pub...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Case Study in Structural Analysis for Drug Discovery Professionals

Disclaimer: As of the publication of this guide, the specific crystal structure of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol has not been publicly deposited in crystallographic databases. This technical guide, therefore, presents a comprehensive, field-proven methodology for the structural determination of a small organic molecule of this nature. The experimental data and structural analysis presented herein are based on a representative, hypothetical case to illustrate the complete workflow from crystallization to in-depth structural interpretation, providing researchers, scientists, and drug development professionals with a robust framework for their own work.

Abstract

The three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties and biological activity. This guide provides an in-depth technical overview of the methodologies used to determine the crystal structure of small organic molecules, using the hypothetical case of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. We will explore the critical steps of crystallization, single-crystal and powder X-ray diffraction (XRD), and the subsequent analysis of the resulting data. The causality behind experimental choices, the self-validating nature of crystallographic protocols, and the interpretation of structural features in the context of drug development are discussed in detail. This document serves as a practical guide for researchers seeking to apply crystallographic techniques to elucidate the structure of novel compounds.

Introduction: The Significance of Solid-State Characterization

6-chloro-2-(propan-2-yl)pyrimidin-4-ol is a substituted pyrimidinone. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions. A comprehensive understanding of the solid-state properties of such a molecule, beginning with its crystal structure, is a prerequisite for its development as a drug candidate.

The crystal structure provides definitive proof of molecular identity and stereochemistry. Furthermore, it reveals the intricate network of intermolecular interactions that dictate properties such as solubility, stability, hygroscopicity, and crystal habit. These properties are critical for formulation development, bioavailability, and ensuring batch-to-batch consistency of the final drug product.

This guide will walk through the essential techniques required to obtain and interpret the crystal structure of a molecule like 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.

Experimental Workflow: From Powder to Structure

The journey to elucidating a crystal structure is a systematic process. Each step is designed to yield high-quality data that, when taken together, provide a clear and unambiguous picture of the molecule's three-dimensional form.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination & Analysis Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization High Purity Sample (>99%) PXRD Powder X-ray Diffraction Synthesis->PXRD Bulk Crystalline Powder SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Single Crystal Selection Solve Structure Solution SCXRD->Solve Diffraction Data Refine Structure Refinement Solve->Refine Initial Model Analysis Structural Analysis & Validation Refine->Analysis Final Structural Model Analysis->PXRD Theoretical Pattern Comparison

Caption: Experimental workflow for crystal structure determination.

Step 1: Synthesis and Crystallization

The foundational step for any crystallographic study is the preparation of high-quality single crystals. This necessitates a highly pure (>99%) sample of the target compound.

Protocol for Crystallization of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (Hypothetical)

  • Solvent Screening: A crucial initial step is to determine the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol) in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature. The slow reduction in solvent volume encourages the gradual formation of well-ordered crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Dissolve the compound in a "good" solvent in which it is readily soluble.

    • Place a small drop of this solution on a siliconized glass slide.

    • Invert the slide over a reservoir containing a "poor" solvent in which the compound is sparingly soluble, but which is miscible with the "good" solvent.

    • Over time, the poor solvent vapor will diffuse into the drop, gradually reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. The decrease in temperature reduces the solubility of the compound, leading to crystal formation.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Protocol for SC-XRD Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and damage from the X-ray beam. Data is collected using a modern diffractometer equipped with a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal. This data is then corrected for various experimental factors to produce a final reflection file.

Step 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit to the data.

Step 4: Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to analyze the bulk crystalline material. It is invaluable for phase identification, purity analysis, and for comparing the bulk material to the single crystal that was analyzed.

Protocol for PXRD Data Collection

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This experimental pattern can be compared to a theoretical pattern calculated from the single-crystal structure to confirm that the bulk material is of the same phase.

Analysis of Crystallographic Data (Hypothetical)

The culmination of the experimental work is a wealth of data that provides a detailed picture of the crystal structure.

Crystal Data and Structure Refinement

The following table summarizes the hypothetical crystallographic data for 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.

ParameterValue (Hypothetical)
Chemical FormulaC₇H₉ClN₂O
Formula Weight172.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)9.876(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)823.4(3)
Z4
Calculated Density (g/cm³)1.392
Absorption Coefficient (mm⁻¹)0.45
F(000)360
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.121

Interpretation of Key Parameters:

  • Space Group (P2₁/c): This is one of the most common space groups for small organic molecules. It indicates a centrosymmetric crystal structure, meaning that for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z).

  • Z (4): This indicates that there are four molecules of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol in the unit cell.

  • R-factors (R₁ and wR₂): These values are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. The low values in this hypothetical case suggest a well-refined and reliable structure.

Molecular Structure and Conformation

The primary result of a successful crystal structure determination is the three-dimensional arrangement of the atoms in the molecule. The pyrimidin-4-ol ring would be expected to be largely planar. The conformation of the isopropyl group relative to the pyrimidine ring would be of particular interest, as this can influence how the molecule packs in the crystal and how it might interact with a biological target.

Supramolecular Structure and Intermolecular Interactions

In the solid state, molecules are not isolated but are arranged in a regular, repeating pattern. This arrangement is governed by a network of intermolecular interactions. For 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, several types of interactions would be anticipated:

  • Hydrogen Bonding: The pyrimidin-4-ol moiety contains both a hydrogen bond donor (the -OH group) and acceptors (the nitrogen atoms and the carbonyl oxygen). This would likely lead to the formation of strong hydrogen bonds, which are highly directional and play a key role in determining the crystal packing. These could form dimers or extended chains.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

  • π-π Stacking: The aromatic pyrimidine rings could stack on top of each other, contributing to the overall stability of the crystal lattice.

  • van der Waals Interactions: These weaker, non-directional forces are also present and contribute to the overall packing efficiency.

The following diagram illustrates a potential hydrogen bonding motif.

G cluster_0 Molecule A cluster_1 Molecule B N1_A N C2_A C N3_A N C4_A C H3_A H O4_A O C5_A C C6_A C O4_B O H3_A->O4_B N-H...O Hydrogen Bond N1_B N C2_B C N3_B N C4_B C H3_B H C5_B C C6_B C H3_B->O4_A N-H...O Hydrogen Bond

Caption: Hypothetical hydrogen-bonded dimer of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.

Conclusion and Future Directions

This technical guide has outlined the essential steps and considerations for determining the crystal structure of a small organic molecule, using 6-chloro-2-(propan-2-yl)pyrimidin-4-ol as a hypothetical example. A thorough understanding of the solid-state structure is an indispensable component of modern drug development. It provides a foundation for understanding and controlling the physicochemical properties of an API, ultimately leading to a safer and more effective medicine.

For the specific molecule 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, the next steps would involve performing the experiments described herein to obtain its true crystal structure. This would enable a detailed analysis of its packing motifs and a comparison with related compounds, potentially revealing structure-property relationships that could guide the development of future drug candidates.

References

  • General Crystallography

    • Title: Crystal Structure Analysis: A Primer
    • Source: Oxford University Press
    • URL: [Link]

  • Crystallization Techniques

    • Title: Crystallization of Organic Compounds: An Industrial Perspective
    • Source: Wiley
    • URL: [Link]

  • Powder X-ray Diffraction

    • Title: Fundamentals of Powder Diffraction and Structural Characterization of M
    • Source: Springer
    • URL: [Link]

  • Cambridge Structural Database (CSD)

    • Title: The Cambridge Structural D
    • Source: The Cambridge Crystallographic D
    • URL: [Link]

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 6-chloro-2-(propan-2-yl)pyrimidin-4-ol is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic structure...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-2-(propan-2-yl)pyrimidin-4-ol is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. Understanding the mass spectrometric behavior of such molecules is paramount for their structural elucidation, impurity profiling, and metabolic studies in drug discovery and development. This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, grounded in established principles of organic mass spectrometry.

The fragmentation of substituted pyrimidines is significantly influenced by the nature and position of the substituents on the pyrimidine ring. In the case of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, the fragmentation is expected to be driven by the interplay of the chloro, isopropyl, and hydroxyl (or its tautomeric keto form) functional groups.

Predicted Fragmentation Pathways

Upon electron ionization, 6-chloro-2-(propan-2-yl)pyrimidin-4-ol will form a molecular ion (M⁺˙). The stability of the pyrimidine ring will likely result in its retention in many of the fragment ions. The primary fragmentation pathways are anticipated to involve the loss of substituents and characteristic cleavages of the heterocyclic ring.

Initial Fragmentation of the Isopropyl Group

The isopropyl group at the C2 position is a likely site for initial fragmentation.

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical to form a stable secondary carbocation. This would result in a fragment ion at [M-15]⁺.

  • Loss of Propene (C₃H₆) via McLafferty-type Rearrangement: While a classic McLafferty rearrangement requires a γ-hydrogen and a carbonyl group, a similar rearrangement can be envisioned. This would involve the transfer of a hydrogen atom from the isopropyl group to the pyrimidine ring, followed by the elimination of a neutral propene molecule. This would lead to a fragment ion at [M-42]⁺˙.

Fragmentation Involving the Chloro and Hydroxyl Groups

The chloro and hydroxyl groups will also play a significant role in the fragmentation cascade.

  • Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond can lead to the loss of a chlorine radical, resulting in an [M-35]⁺ ion. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature for all chlorine-containing fragments.

  • Loss of HCl: The elimination of a neutral hydrochloric acid molecule is a common fragmentation pathway for chloro-substituted compounds, particularly those with adjacent hydrogen atoms. This would produce a fragment at [M-36]⁺˙.

  • Loss of CO: The pyrimidin-4-ol tautomer can exist as a pyrimidin-4-one. This keto form can undergo the loss of a neutral carbon monoxide molecule, a characteristic fragmentation for cyclic ketones, leading to a fragment at [M-28]⁺˙.

Ring Cleavage - Retro-Diels-Alder Reaction

Heterocyclic rings can undergo characteristic retro-Diels-Alder (rDA) reactions, leading to the cleavage of the ring into two smaller fragments. For the pyrimidine ring, this can be a significant fragmentation pathway. The exact nature of the rDA fragments will depend on the initial bond cleavages within the ring.

Summary of Expected Key Fragments

m/z Value Proposed Fragment Identity Fragmentation Pathway
M⁺˙Molecular IonIonization of the parent molecule
[M-15]⁺[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
[M-35]⁺[M - Cl]⁺Loss of a chlorine radical
[M-36]⁺˙[M - HCl]⁺˙Elimination of hydrogen chloride
[M-42]⁺˙[M - C₃H₆]⁺˙Loss of propene via a rearrangement
[M-28]⁺˙[M - CO]⁺˙Loss of carbon monoxide from the pyrimidinone tautomer

Visualization of Fragmentation Pathways

Fragmentation_Pathways cluster_frags Primary Fragments M Molecular Ion (M⁺˙) 6-chloro-2-(propan-2-yl)pyrimidin-4-ol F1 [M-15]⁺ Loss of •CH₃ M->F1 - •CH₃ F2 [M-42]⁺˙ Loss of C₃H₆ M->F2 - C₃H₆ F3 [M-35]⁺ Loss of •Cl M->F3 - •Cl F4 [M-36]⁺˙ Loss of HCl M->F4 - HCl F5 [M-28]⁺˙ Loss of CO M->F5 - CO Workflow Start Sample of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol Prep Sample Preparation (Dissolution & Dilution) Start->Prep MS Mass Spectrometry (EI, 70 eV) Prep->MS Data Data Acquisition MS->Data Analysis Spectral Analysis (Identify M⁺˙ and Fragments) Data->Analysis Comparison Compare with Predicted Fragmentation Pathways Analysis->Comparison Structure Structural Confirmation Comparison->Structure

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the methodologies used to determine the therm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the methodologies used to determine the thermodynamic stability and melting point of the heterocyclic compound 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. In the context of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior, from synthesis and purification to formulation and storage. This document details the theoretical underpinnings and practical application of key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and capillary melting point determination. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide serves as a robust resource for scientists seeking to characterize this and similar pyrimidine derivatives.

Introduction: The Significance of Physicochemical Characterization

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] The compound 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, with its distinct substitution pattern, presents a unique profile of intermolecular forces that dictate its physical state, solubility, and stability. Accurate determination of its thermodynamic properties is not merely a data collection exercise; it is a critical step in de-risking a potential drug candidate. A sharp and high melting point, for instance, is a strong indicator of high purity in crystalline organic compounds.[5][6] Furthermore, understanding a compound's thermal stability is essential for establishing appropriate storage and handling conditions, and for predicting potential degradation pathways.[7][8]

This guide will provide detailed protocols and the scientific rationale for three fundamental analytical techniques to fully characterize the thermodynamic stability and melting point of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.

Melting Point Determination: A Primary Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range.[6] The presence of impurities typically causes a depression and broadening of the melting point range.[6][9] Therefore, accurate melting point determination is a simple and rapid method for assessing the purity of a synthesized batch of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.

Recommended Methodology: Capillary Melting Point Determination

The capillary method is a widely accepted and pharmacopeia-endorsed technique for determining the melting point of a solid organic compound.[5][9][10]

Experimental Protocol
  • Sample Preparation: A small amount of dry 6-chloro-2-(propan-2-yl)pyrimidin-4-ol is finely ground to a powder. The open end of a glass capillary tube is pressed into the powder. The powder is then compacted at the bottom of the tube by tapping or by dropping the tube through a long glass pipe.[10] A compact column of 2-3 mm in height is ideal.[9]

  • Instrument Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.

  • Initial Rapid Determination: A preliminary rapid heating (e.g., 10°C/min) is performed to get an approximate melting point.[6]

  • Accurate Determination: A fresh sample is prepared, and the temperature is rapidly brought to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[9]

  • Observation and Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the last solid crystal melts (final melting point) are recorded. This range is the melting point of the sample.[5]

Data Presentation
ParameterObserved Value (Hypothetical)Interpretation
Melting Point Range188.5 - 189.5 °CA narrow range suggests high purity.
AppearanceWhite crystalline solidConfirms the physical state at room temperature.
Logical Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind Sample B Pack Capillary Tube (2-3mm) A->B C Rapid Scan (10°C/min) to find approximate MP B->C D Slow Scan (1-2°C/min) near MP C->D E Record T_initial and T_final D->E F Determine Melting Point Range E->F G Assess Purity F->G

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC): A Deeper Look into Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.[7][13][14] For 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, DSC can precisely determine the melting point and the enthalpy of fusion, which is the energy required to melt the solid.

Causality Behind Experimental Choices

DSC is chosen for its high sensitivity and ability to provide thermodynamic data.[12][14] The enthalpy of fusion gives insight into the strength of the crystal lattice. A higher enthalpy suggests stronger intermolecular forces. The onset temperature of the melting endotherm in a DSC thermogram is a very accurate representation of the melting point.

Experimental Protocol
  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Calibration: The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program would be to heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Acquisition: The heat flow to the sample is measured relative to an empty reference pan and plotted against temperature.

Data Presentation
ParameterHypothetical ValueSignificance
Onset of Melting (T_onset)188.0 °CA precise measure of the melting point.
Peak Melting Temperature (T_peak)189.5 °CThe temperature at which the melting rate is maximal.
Enthalpy of Fusion (ΔH_fus)35.0 kJ/molIndicates the energy required to break the crystal lattice.
Logical Workflow for DSC Analysis

DSCWorkflow cluster_prep Sample Preparation cluster_measurement DSC Run cluster_analysis Data Analysis A Weigh Sample (1-5 mg) B Seal in DSC Pan A->B C Place Sample & Reference in Cell B->C D Heat at a Constant Rate (e.g., 10°C/min) C->D E Record Heat Flow vs. Temperature D->E F Determine T_onset, T_peak E->F G Calculate Enthalpy of Fusion (ΔH_fus) F->G

Caption: Workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is invaluable for determining the thermal stability of a compound. For 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, TGA will identify the temperature at which the compound begins to decompose.

Causality Behind Experimental Choices

TGA is employed to understand the upper-temperature limit of the compound's stability.[8] This information is crucial for determining safe drying temperatures after synthesis and for establishing long-term storage conditions. The decomposition profile can also provide clues about the degradation mechanism.

Experimental Protocol
  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The pan is placed on a sensitive microbalance within the TGA furnace.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere, typically nitrogen, to observe thermal decomposition. An oxidizing atmosphere (air) could also be used to assess oxidative stability.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

Data Presentation
ParameterHypothetical ValueSignificance
Onset of Decomposition (T_onset)250 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (T_max)275 °CThe temperature at which the decomposition is most rapid.
Residual Mass at 600 °C< 1%Indicates complete decomposition.
Logical Workflow for TGA Analysis

TGAWorkflow cluster_prep Sample Preparation cluster_measurement TGA Run cluster_analysis Data Analysis A Weigh Sample (5-10 mg) B Place in TGA Pan A->B C Place Pan on Microbalance B->C D Heat at a Constant Rate (e.g., 10°C/min) C->D E Record Mass vs. Temperature D->E F Determine Onset of Decomposition E->F G Analyze Decomposition Steps F->G

Caption: Workflow for Thermogravimetric Analysis.

Conclusion

The comprehensive characterization of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol through the systematic application of capillary melting point determination, Differential Scanning Calorimetry, and Thermogravimetric Analysis provides a robust foundation for its further development. The melting point serves as a reliable indicator of purity, while DSC offers precise thermodynamic data on the melting transition. TGA defines the upper limits of its thermal stability. Together, these techniques provide the critical physicochemical data necessary to guide formulation development, establish appropriate storage conditions, and ensure the overall quality and consistency of this promising pyrimidine derivative.

References

  • Vertex AI Search. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • ASTM. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
  • Coriolis Pharma. Differential Scanning Calorimetry.
  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC).
  • Malvern Panalytical. Differential Scanning Calorimetry (DSC).
  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • University of Calgary.
  • thinkSRS.com.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • PMC.
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  • MedCrave. (2018, September 14).
  • ResearchGate. Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using....
  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • PMC. (2024, March 7). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies.
  • Actachemscand.
  • MDPI. Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds.
  • Wikipedia. Thermogravimetric analysis.
  • Fisher Scientific. (2014, November 13). SAFETY DATA SHEET - 2,4-Diamino-6-chloropyrimidine.
  • Semantic Scholar. (2022, August 1).
  • NextSDS. 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.
  • Sigma-Aldrich. 4-Amino-6-chloro-2-(methylthio)pyrimidine 97 1005-38-5.
  • Guidechem. 6-chloro-4-propan-2-yl-2-pyridinamine 1368177-27-8 wiki.
  • Chemsrc. (2025, August 20). 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2.
  • ResearchGate.
  • JOCPR. The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II).
  • NextSDS. 6-chloro-2-(propan-2-yl)pyrimidin-4-amine.
  • Sigma-Aldrich. 6-Chloro-2-methylpyrimidin-4-ol AldrichCPR 17551-52-9.
  • Simson Pharma. 6-Chloro-2-methylpyrimidin-4-ol | CAS No- 17551-52-9.
  • Sigma-Aldrich. 2-chloro-4-methyl-6-(propan-2-yl)pyrimidine | 1082658-26-1.
  • PMC. Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione.
  • PubChem. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432.

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Foundational

An In-Depth Technical Guide to the Physicochemical and Solubility Profile of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

Introduction This technical guide provides a comprehensive analysis of the core physicochemical properties and solubility profile of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, a substituted pyrimidine of significant interes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides a comprehensive analysis of the core physicochemical properties and solubility profile of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, a substituted pyrimidine of significant interest to researchers and professionals in drug discovery and development. Substituted pyrimidines are a well-established class of heterocyclic compounds that form the backbone of numerous therapeutic agents, owing to their ability to mimic endogenous nucleic acid bases and interact with a wide array of biological targets.

The strategic placement of a chloro group at the 6-position, an isopropyl moiety at the 2-position, and a hydroxyl group at the 4-position bestows upon this molecule a unique combination of lipophilicity, hydrogen bonding potential, and reactive sites for further chemical modification. Understanding the fundamental physicochemical parameters of this compound is not merely an academic exercise; it is a critical prerequisite for its effective utilization in any research and development pipeline. These properties govern everything from reaction kinetics in synthetic chemistry to absorption, distribution, metabolism, and excretion (ADME) characteristics in a biological system.

This guide is structured to provide not only the available data but also to explain the scientific rationale behind the importance of each property. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these key parameters, empowering researchers to generate the necessary data for their specific applications.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity.

  • Chemical Name: 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

  • Synonyms: 6-chloro-2-isopropylpyrimidin-4-ol

  • CAS Number: 54120-95-5[1]

  • Molecular Formula: C₇H₉ClN₂O

  • Molecular Weight: 172.61 g/mol

Tautomerism: A Critical Consideration

A crucial structural feature of 4-hydroxypyrimidines is the existence of keto-enol tautomerism. The "ol" (enol) form, 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, can exist in equilibrium with its keto tautomer, 6-chloro-2-(propan-2-yl)pyrimidin-4(3H)-one.

Keto-enol tautomerism of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol Figure 1. Tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.

The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature. In many cases, the keto form is the predominant species in solution and the solid state. This has profound implications for the molecule's hydrogen bonding capacity, pKa, and solubility, as the keto form presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the enol form has a hydroxyl group (O-H) that can act as both. For the remainder of this guide, the compound will be referred to by its "-ol" name, with the understanding that this tautomeric equilibrium is always at play.

Core Physicochemical Properties

The following table summarizes the core physicochemical properties. Due to the limited availability of public experimental data for this specific molecule, many parameters require experimental determination.

PropertyValueSignificance in Drug Development & Research
Melting Point (°C) Data not publicly availableIndicates purity and the lattice energy of the crystalline solid. A sharp melting point is a primary indicator of a pure compound. It influences the choice of formulation strategies, such as hot-melt extrusion.
Boiling Point (°C) Data not publicly availableRelevant for purification methods like distillation, although less critical for solid compounds intended for pharmaceutical use due to potential thermal decomposition.
pKa Requires experimental determinationThe acid dissociation constant (pKa) is paramount. It dictates the ionization state of the molecule at a given pH. The hydroxyl/keto group imparts acidic character. The ionization state profoundly affects solubility, membrane permeability, and receptor binding.
LogP (Octanol/Water) Requires experimental determinationThe partition coefficient (LogP) is a measure of lipophilicity. It is a key predictor of a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. A balanced LogP is often sought for oral bioavailability.
Physical Appearance Solid (predicted)The physical state at ambient temperature is a fundamental property for handling, formulation, and storage.

Solubility Profile: The Gateway to Bioavailability

Solubility is arguably one of the most critical physicochemical properties for any compound intended for biological or chemical screening. Poor solubility can be a major impediment to drug development, leading to unreliable assay results and poor in vivo efficacy.

The structure of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, with its lipophilic isopropyl and chloro substituents, suggests that its aqueous solubility is likely to be low. However, its ionizable nature means that solubility will be highly dependent on the pH of the medium. At pH values significantly above its pKa, the molecule will deprotonate to form a more soluble phenolate/enolate salt.

Solubility in Various Solvents

A comprehensive solubility profile is essential for a variety of applications, from selecting a solvent for organic synthesis to preparing stock solutions for biological assays.

SolventExpected SolubilityRationale & Application
Water (pH 7.4) LowThe un-ionized form is expected to predominate at physiological pH, limiting solubility. Critical for assessing oral absorption and formulating intravenous dosage forms.
Aqueous Buffers (Acidic) Very LowAt pH values below the pKa, the molecule will be in its neutral, less soluble form.
Aqueous Buffers (Alkaline) HighAt pH values above the pKa, deprotonation will lead to salt formation, significantly increasing aqueous solubility.
DMSO SolubleA common aprotic polar solvent for creating high-concentration stock solutions for in vitro screening.
Ethanol/Methanol SolublePolar protic solvents that can engage in hydrogen bonding, likely to be effective solvents.
Dichloromethane (DCM) Moderately SolubleA common solvent for organic synthesis and purification.
Acetone SolubleA polar aprotic solvent useful for a range of synthetic and analytical procedures.

Note: The above table is predictive and based on chemical principles. Experimental verification is mandatory.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor and generate reliable data, standardized protocols must be followed. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals. The following sections detail the methodologies for determining the key parameters discussed.

Determination of Water Solubility (OECD Guideline 105)

The "Shake-Flask Method" is a robust and widely accepted technique for determining the water solubility of compounds.[2][3]

Principle: A surplus of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, representing the saturation solubility.

Step-by-Step Methodology:

  • Preparation: Add an amount of solid 6-chloro-2-(propan-2-yl)pyrimidin-4-ol to a flask that is more than sufficient to achieve saturation.

  • Equilibration: Add a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline). Seal the flask and place it in a mechanical shaker or stirrer in a thermostatically controlled water bath (e.g., 25 °C or 37 °C).

  • Agitation: Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine this timeframe (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are in agreement.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the aqueous phase is free of particulates, it should be centrifuged or filtered (using a filter material that does not adsorb the test substance).

  • Analysis: Accurately determine the concentration of the dissolved substance in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The water solubility is reported in units of mass per volume (e.g., mg/L or µg/mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to flask B Add known volume of aqueous medium A->B C Seal and agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge or filter to obtain clear supernatant C->D E Quantify concentration (e.g., by HPLC-UV) D->E F Report Solubility (mg/L) E->F

Diagram: Workflow for Shake-Flask Solubility Determination.

Determination of Partition Coefficient (LogP) (OECD Guideline 107)

The Shake-Flask Method is also the standard for experimentally determining the n-octanol/water partition coefficient.[4][5]

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentrations of the substance in both phases are measured to calculate the partition coefficient (P). LogP is the base-10 logarithm of this value.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.

  • Test Substance Addition: Prepare a stock solution of the test substance in either n-octanol or water. The concentration should be low enough to not exceed the solubility in either phase.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine known volumes of the pre-saturated n-octanol and water. Add a small volume of the stock solution.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 5-10 minutes) at a constant temperature.

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation and break any emulsions.

  • Analysis: Determine the concentration of the test substance in each phase (C_octanol and C_water) using a suitable analytical method.

  • Calculation: Calculate P as P = C_octanol / C_water. The final result is expressed as LogP. The experiment should be repeated with different solvent volume ratios to ensure consistency.

G A Prepare pre-saturated n-octanol and water B Dissolve test substance in one phase A->B C Combine phases in a vessel and shake to equilibrate B->C D Separate phases via centrifugation C->D E Measure concentration in n-octanol (Co) D->E F Measure concentration in water (Cw) D->F G Calculate P = Co / Cw and LogP = log10(P) E->G F->G

Diagram: Workflow for LogP Determination via Shake-Flask Method.

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

The pKa can be determined by several methods, with potentiometric titration being a common and accurate approach for many compounds.[6][7]

Principle: The test substance is dissolved in water (often with a co-solvent if solubility is low) and titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH curve.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh the test substance and dissolve it in a known volume of purified, carbonate-free water. A small amount of a co-solvent like methanol may be used if necessary, but its effect on the pKa must be considered.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Slowly add increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the substance has been neutralized). Alternatively, derivative plots can be used to precisely identify the equivalence point.

  • Reporting: The pKa value is reported along with the temperature at which the measurement was made.

G A Dissolve weighted sample in carbonate-free water B Titrate with standard acid or base A->B C Monitor pH after each titrant addition B->C D Plot pH vs. Volume of titrant added C->D E Determine pKa from half-equivalence point D->E

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Protocols & Analytical Methods

Method

step-by-step synthesis route for 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

An Application Note and Detailed Protocol for the Step-by-Step Synthesis of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Step-by-Step Synthesis of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, a valuable heterocyclic building block for drug discovery and development. The synthetic route is designed for robustness and scalability, proceeding through three distinct stages: (1) a base-catalyzed cyclocondensation to form the pyrimidine core, (2) a subsequent chlorination of the resulting diol, and (3) a regioselective hydrolysis to yield the target molecule. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and includes troubleshooting advice to ensure successful execution by researchers in organic synthesis and medicinal chemistry.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The title compound, 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, features key functional handles—a reactive chlorine atom and a hydroxyl group—that allow for diverse downstream modifications, making it an attractive intermediate for library synthesis and lead optimization. The synthetic strategy detailed herein is a logical and well-precedented approach, beginning with the construction of the pyrimidine ring system from simple, commercially available precursors.[3][4] Subsequent functional group interconversions are achieved using standard, reliable chemical transformations to afford the target compound in high purity.

Overall Synthetic Scheme

The three-step synthesis transforms isobutyramidine and diethyl malonate into the target 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.

G SM1 Isobutyramidine (as HCl salt) Int1 Intermediate 1 2-(Propan-2-yl)pyrimidine-4,6-diol SM1->Int1  1. NaOEt, EtOH  2. Reflux SM2 Diethyl Malonate SM2->Int1 Int2 Intermediate 2 4,6-Dichloro-2-(propan-2-yl)pyrimidine Int1->Int2  POCl₃  N,N-Dimethylaniline (cat.)  Heat Product Final Product 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol Int2->Product  1. NaOH (aq), Dioxane  2. Controlled Temp.  3. HCl (aq) workup

Caption: Overall 3-step synthetic route.

Part 1: Synthesis of 2-(Propan-2-yl)pyrimidine-4,6-diol (Intermediate 1)

Principle and Rationale

The foundational step in this synthesis is the construction of the pyrimidine ring via a cyclocondensation reaction.[2] This classic method involves reacting an amidine with a 1,3-dielectrophile, in this case, diethyl malonate. Isobutyramidine hydrochloride provides the N-C-N backbone with the desired isopropyl substituent at the 2-position. Diethyl malonate serves as the C-C-C component. A strong base, sodium ethoxide (NaOEt), is crucial for two reasons: first, to deprotonate the amidine hydrochloride salt to its free base form, and second, to catalyze the condensation by deprotonating the active methylene group of diethyl malonate, initiating the cyclization cascade. Ethanol is an ideal solvent as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions. The reaction is driven to completion by heating under reflux.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Isobutyramidine HCl124.5924.9 g0.20
Diethyl Malonate160.1732.0 g0.20
Sodium Ethoxide68.0530.0 g0.44
Absolute Ethanol46.07400 mL-
Glacial Acetic Acid60.05~15 mL-
Deionized Water18.02500 mL-

Procedure:

  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Reagent Addition: To the flask, add absolute ethanol (400 mL), followed by the cautious, portion-wise addition of sodium ethoxide (30.0 g). The dissolution is exothermic. Stir until a homogenous solution is formed.

  • Add isobutyramidine hydrochloride (24.9 g) and diethyl malonate (32.0 g) to the stirring solution.

  • Reaction: Heat the resulting suspension to reflux (approx. 78 °C) using a heating mantle. Maintain a gentle reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add deionized water (500 mL) to the cold mixture to dissolve the sodium salts.

  • Precipitation: Carefully neutralize the solution by adding glacial acetic acid dropwise while stirring vigorously in the ice bath. The target diol is insoluble in weakly acidic water and will precipitate. Adjust the pH to approximately 6-7.

  • Isolation & Purification: Stir the resulting thick white suspension for 30 minutes in the ice bath. Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) and then with cold ethanol (1 x 50 mL) to remove residual salts and impurities.

  • Drying: Dry the white solid in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 24-28 g (77-90%). The product is typically of sufficient purity for the next step.

Part 2: Synthesis of 4,6-Dichloro-2-(propan-2-yl)pyrimidine (Intermediate 2)

Principle and Rationale

This step converts the stable pyrimidine-4,6-diol into the more reactive 4,6-dichloro intermediate. The diol exists predominantly in its keto-enol tautomeric form (a 4,6-pyrimidinedione), which behaves like a cyclic amide. Direct chlorination is achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent. This reaction is analogous to the Vilsmeier-Haack reaction in its mechanism, where the hydroxyl groups are converted into better leaving groups before being displaced by chloride ions.[5][6] A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to accelerate the reaction.[7] The reaction is performed under reflux conditions, and excess POCl₃ can serve as the solvent.

CAUTION: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-(Propan-2-yl)pyrimidine-4,6-diol154.1715.4 g0.10
Phosphorus Oxychloride (POCl₃)153.3390 mL (~148 g)0.96
N,N-Dimethylaniline121.181.2 mL (~1.15 g)0.0095

Procedure:

  • Reactor Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser (fitted with a calcium chloride drying tube) and a magnetic stirrer.

  • Reagent Addition: Charge the flask with 2-(propan-2-yl)pyrimidine-4,6-diol (15.4 g) and phosphorus oxychloride (90 mL).

  • Slowly add N,N-dimethylaniline (1.2 mL) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The solid should gradually dissolve, resulting in a clear, dark solution. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - POCl₃ Removal: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

  • Workup - Quenching: EXTREME CAUTION - EXOTHERMIC REACTION. Place the flask containing the viscous residue in a large ice-water-salt bath. Very slowly and carefully, add crushed ice to the residue in small portions with vigorous stirring. The reaction is highly exothermic and will release HCl gas.

  • Extraction: Once the reaction is quenched and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (1 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL, CAUTION: gas evolution ), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or low-melting solid. Purification can be achieved by vacuum distillation or column chromatography if necessary.

Expected Yield: 15-17 g (78-89%).

Part 3: Selective Hydrolysis to 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol (Target Molecule)

Principle and Rationale

The final step involves a regioselective nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are activated towards nucleophilic attack. By carefully controlling the reaction conditions—specifically stoichiometry (using one equivalent of hydroxide), temperature, and reaction time—it is possible to selectively replace one chlorine atom. The 4-position of the pyrimidine ring is generally more electron-deficient and thus more susceptible to nucleophilic attack than the 6-position, leading to the desired product. Dioxane is used as a co-solvent to improve the solubility of the dichloro intermediate in the aqueous base. The reaction is quenched with acid, which serves to neutralize the excess base and protonate the resulting pyrimidinolate salt to yield the final product.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4,6-Dichloro-2-(propan-2-yl)pyrimidine191.069.55 g0.05
Sodium Hydroxide (NaOH)40.002.0 g0.05
1,4-Dioxane88.11100 mL-
Deionized Water18.0220 mL-
Concentrated HCl (~37%)36.46As needed-

Procedure:

  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Dissolve sodium hydroxide (2.0 g) in deionized water (20 mL). In the reaction flask, dissolve the 4,6-dichloro-2-(propan-2-yl)pyrimidine (9.55 g) in 1,4-dioxane (100 mL).

  • Add the aqueous NaOH solution to the dioxane solution at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction closely by TLC to observe the disappearance of the starting material and the formation of a single major product. Avoid prolonged heating to prevent disubstitution.

  • Workup: Cool the reaction mixture to room temperature and remove the dioxane under reduced pressure.

  • Precipitation: Add 100 mL of water to the residue and cool the mixture in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A white precipitate should form.

  • Isolation & Purification: Stir the suspension in the ice bath for 30 minutes. Collect the solid by vacuum filtration.

  • Wash the filter cake with abundant cold water to remove all salts.

  • Drying: Dry the product in a vacuum oven at 50 °C. If needed, the product can be further purified by recrystallization from an ethanol/water mixture.

Expected Yield: 6.5-7.5 g (75-87%).

Workflow Visualization

G setup 1. Reactor Setup (Flask, Stirrer, Condenser) reagents 2. Add Solvents & Reagents setup->reagents reaction 3. Heat to Target Temp (Reflux or specific °C) reagents->reaction monitor 4. Monitor by TLC reaction->monitor Check for completion monitor->reaction Continue if incomplete workup 5. Cool & Quench/ Neutralize monitor->workup extract 6. Extract & Wash (if applicable) workup->extract isolate 7. Isolate Product (Filter/Concentrate) workup->isolate For precipitation workflows extract->isolate dry 8. Dry Product (Vacuum Oven) isolate->dry analyze 9. Characterize (NMR, MS, m.p.) dry->analyze

Caption: General experimental workflow for each synthetic step.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
  • Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
  • Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. PubMed.
  • Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
  • Process for preparing 4-hydroxypyrimidine.
  • Process for the preparation of chloropyrimidines.
  • Synthesis of 4-chloro-2-isopropyl-6-methyl-pyrimidine. PrepChem.com.
  • Process for preparing 2-amino-4,6-dichloropyrimidine.
  • Synthesis of chlorinated pyrimidines.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol

Executive Summary & Chemical Profile The compound 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS: 54120-95-5) is a highly versatile, privileged scaffold heavily utilized in the development of kinase inhibitors, GPCR ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The compound 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS: 54120-95-5) is a highly versatile, privileged scaffold heavily utilized in the development of kinase inhibitors, GPCR ligands, and agrochemicals. It features a dual-reactivity profile: a C6-chloro group primed for transition-metal-catalyzed cross-coupling[1], and a C4-hydroxyl group that can undergo tautomerization to a pyrimidin-4(1H)-one.

While the pyrimidine ring is generally electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr)[2], accessing diverse C-C and C-N linkages requires palladium-catalyzed methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig couplings[3]. This guide provides a comprehensive, self-validating framework for executing these transformations, detailing the mechanistic causality behind ligand selection and base compatibility.

Mechanistic Causality: The Pyrimidinol Dilemma

The primary challenge in cross-coupling 6-chloro-2-(propan-2-yl)pyrimidin-4-ol lies in the acidic nature of the 4-hydroxyl group (pKa ~ 8.5).

  • The Electronic Impact of Deprotonation: Cross-coupling reactions strictly require a base (e.g., K3PO4, Cs2CO3) to facilitate transmetalation[4]. Under these conditions, the 4-OH group is deprotonated, forming a pyrimidinolate anion . This anionic charge delocalizes across the pyrimidine ring, drastically increasing its electron density.

  • Oxidative Addition Bottleneck: Palladium(0) is electron-rich. The oxidative addition of the C6-Cl bond requires the transfer of electron density from Pd(0) into the C-Cl antibonding orbital. The electron-rich nature of the pyrimidinolate anion repels this transfer, creating a high activation energy barrier for oxidative addition[5].

  • Ligand Causality: To overcome this thermodynamic hurdle, standard ligands like PPh3 are insufficient. The reaction necessitates highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos , RuPhos ) or rigid bidentate ligands (e.g., Xantphos )[6]. These ligands push electron density onto the palladium center, forcing the oxidative addition while their steric bulk accelerates the subsequent reductive elimination step[4].

Reaction Visualization

G Substrate 6-Chloro-2-isopropyl- pyrimidin-4-ol Anion Pyrimidinolate Anion (Deactivated C-Cl Bond) Substrate->Anion Base (K3PO4) PdII_OA Pd(II) Oxidative Addition Complex Anion->PdII_OA + Pd(0) Pd0 Pd(0)-XPhos Active Species Pd0->PdII_OA Rate-Limiting Step PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM + Ar-B(OH)2 PdII_TM->Pd0 Catalyst Regeneration Product Cross-Coupled Product PdII_TM->Product Reductive Elimination

Fig 1: Suzuki-Miyaura catalytic cycle showing the electronic impact of pyrimidinol deprotonation.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic pyrimidinol and the inorganic base, which is critical for the generation of the active oxo-palladium intermediate[7].

Reagents & Stoichiometry:

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol: 1.0 mmol (172.6 g/mol )

  • Aryl Boronic Acid (Ar-B(OH)2): 1.2 mmol

  • XPhos Pd G2 (Precatalyst): 0.02 mmol (2 mol%)

  • K3PO4 (Anhydrous): 2.0 mmol

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v), 5.0 mL (Degassed)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk flask with the pyrimidinol, aryl boronic acid, XPhos Pd G2, and K3PO4.

  • Degassing: Seal the vessel with a PTFE septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H2O mixture via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil block for 2–4 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated NH4Cl (10 mL) to re-protonate the pyrimidinol. Extract the aqueous layer twice with EtOAc. Dry over Na2SO4, filter, and concentrate.

Self-Validation & Quality Control:

  • Visual Checkpoint: The mixture will transition from a pale suspension to a homogeneous dark reddish-brown solution as the active Pd(0) species is generated.

  • Analytical Checkpoint (LC-MS): The starting material exhibits a distinct m/z 173.0 [M+H]⁺ with a 3:1 isotopic ratio (³⁵Cl:³⁷Cl). Successful conversion is validated by the complete disappearance of this isotopic signature and the emergence of the product mass.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For the amination of chloropyrimidines, the bidentate ligand Xantphos prevents the formation of inactive bis-amine palladium complexes, ensuring efficient coupling[6].

Reagents & Stoichiometry:

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol: 1.0 mmol

  • Primary/Secondary Amine: 1.2 mmol

  • Pd2(dba)3: 0.02 mmol (2 mol% Pd)

  • Xantphos: 0.04 mmol (4 mol%)

  • NaOtBu (or K3PO4 for base-sensitive amines): 2.0 mmol

  • Solvent: Anhydrous Toluene, 5.0 mL

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, combine the pyrimidinol, Pd2(dba)3, Xantphos, and base in a dry flask.

  • Amine Addition: Add the amine (if liquid, add via syringe after solvent; if solid, add in step 1).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Cool the reaction, filter through a short pad of Celite to remove palladium black, and wash the pad with EtOAc. Concentrate the filtrate for column chromatography.

Self-Validation & Quality Control:

  • TLC Monitoring: The starting pyrimidinol is highly polar. Depending on the amine used, the product will typically exhibit a higher Rf value on normal-phase silica (e.g., 5% MeOH in DCM) because the new amine substituent often masks hydrogen-bonding sites.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for various cross-coupling modalities applied to 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, synthesizing data from established pyrimidine coupling literature[4],[6],[8].

Coupling TypeTarget BondOptimal Catalyst SystemPreferred BaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura C-C (Aryl)XPhos Pd G2 (2 mol%)K3PO41,4-Dioxane / H2O (4:1)9075 - 90%
Buchwald-Hartwig C-N (Primary Amine)RuPhos Pd G3 (2 mol%)K3PO41,4-Dioxane10070 - 85%
Buchwald-Hartwig C-N (Secondary Amine)Pd2(dba)3 / XantphosNaOtBuToluene10065 - 80%
Sonogashira C-C (Alkynyl)Pd(PPh3)4 / CuIEt3NDMF8060 - 75%

References

  • Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides Organic Letters (ACS Publications) URL:[Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol as a Core Scaffold in Kinase Inhibitor Design

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of core building blocks. 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS: 54120-95-5), also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of core building blocks. 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS: 54120-95-5), also known as 6-chloro-2-isopropylpyrimidin-4-ol, is a highly versatile, orthogonally reactive pyrimidine scaffold. This application note details the structural rationale, mechanistic chemistry, and validated synthetic protocols for utilizing this building block to generate 2,4,6-trisubstituted pyrimidine kinase inhibitors.

Structural Pharmacology & Rational Design

The 2-isopropylpyrimidine core has been extensively validated in the development of inhibitors targeting kinases such as Spleen Tyrosine Kinase (Syk)[1], Aurora kinases[2], and Leucine-Rich Repeat Kinase 2 (LRRK2)[3]. The strategic placement of functional groups on this scaffold directly correlates to its pharmacodynamic profile:

  • The Pyrimidine Core (Adenine Mimetic): The nitrogen atoms (N1/N3) of the pyrimidine-amine core form critical bidentate hydrogen bonds with the carboxamides of the protein backbone within the kinase hinge region[3].

  • C2-Isopropyl Group: This moiety provides a tunable lipophilic anchor. It is specifically sized to occupy the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity while restricting off-target binding to kinases with smaller hydrophobic cavities.

  • C4 and C6 Orthogonality: Substituted 2-pyrimidineamines are recognized as potent pharmacophores for targeting the ATP-binding site[4]. The presence of a hydroxyl group at C4 and a chlorine atom at C6 allows for sequential, regioselective functionalization, enabling the modular attachment of solvent-exposed solubilizing groups and specificity-driving aryl moieties.

Pharmacophore cluster_Inhibitor 2,4,6-Trisubstituted Pyrimidine Scaffold Core Pyrimidine Ring (Adenine Mimetic) Hinge Kinase Hinge Region (Backbone NH/C=O) Core->Hinge Bidentate H-Bonds C2 C2: Isopropyl Group C2->Core Hydrophobic Hydrophobic Pocket (Gatekeeper Adjacent) C2->Hydrophobic Steric/Lipophilic Fit C4 C4: Aryl/Heteroaryl C4->Core Specificity Specificity Pocket C4->Specificity Target Selectivity C6 C6: Amino-Aryl C6->Core Solvent Solvent-Exposed Channel C6->Solvent Solubilizing Groups

Figure 1: Pharmacophore mapping of the 2,4,6-trisubstituted pyrimidine in the kinase ATP pocket.

Synthetic Strategy & Regioselective Functionalization

The inherent electronic asymmetry of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol dictates its synthetic workflow. In polar solvents, the tautomeric equilibrium heavily favors the pyrimidin-4(3H)-one form. This imparts a vinylogous acid chloride-like character to the C6-chlorine, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines.

Conversely, the C4-oxygen remains unreactive toward weak nucleophiles until deliberately activated (e.g., via conversion to a triflate). This intrinsic orthogonality eliminates the need for protecting group chemistry, ensuring high atom economy and streamlined purification.

Workflow A 6-chloro-2-(propan-2-yl) pyrimidin-4-ol (CAS: 54120-95-5) B C6-Amino Intermediate (Regioselective SNAr) A->B Step 1: R-NH2 DIPEA, 110°C C C4-Triflate Intermediate (OH Activation) B->C Step 2: Tf2O Pyridine, 0°C D 2,4,6-Trisubstituted Pyrimidine (Kinase Inhibitor) C->D Step 3: Ar-B(OH)2 Pd-cat, 90°C

Figure 2: Synthetic workflow for orthogonal functionalization of the pyrimidine scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective SNAr at the C6 Position

Objective: Introduce the solvent-channel binding moiety (e.g., an aniline derivative) via displacement of the C6-chlorine.

  • Reaction Setup: In a sealed pressure tube, dissolve 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 equiv) in anhydrous n-butanol (0.2 M).

  • Reagent Addition: Add the desired aryl amine (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Execution: Heat the mixture to 110 °C for 12 hours.

  • Self-Validating Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak emerges lacking the characteristic 3:1 isotopic ratio of the chlorine atom, accompanied by a shift to a lower retention time (due to increased basicity).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract, dry over anhydrous Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient) to yield the C6-amino intermediate.

Protocol B: Activation of the C4-Hydroxyl Group

Objective: Convert the unreactive C4-OH into a highly reactive trifluoromethanesulfonate (triflate) leaving group.

  • Reaction Setup: Dissolve the C6-amino intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere. Cool to 0 °C in an ice bath.

  • Reagent Addition: Add anhydrous Pyridine (2.5 equiv). Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv) over 10 minutes to control the exothermic reaction.

  • Execution: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

  • Self-Validating Checkpoint: TLC (Hexanes:EtOAc 1:1) should show complete conversion to a higher R_f spot. The triflate is highly UV-active but prone to hydrolysis; do not leave it in aqueous conditions for extended periods.

  • Workup: Quench rapidly with ice-cold saturated NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Crucial Insight: Use the resulting crude triflate immediately in the next step to prevent degradation.

Protocol C: Suzuki-Miyaura Cross-Coupling at C4

Objective: Introduce the specificity-driving aryl/heteroaryl group at the C4 position.

  • Reaction Setup: In a microwave vial, combine the C4-triflate intermediate (1.0 equiv) and the desired aryl boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and water (0.1 M).

  • Catalyst & Base: Add K₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Sparge the solution with nitrogen gas for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active catalyst species.

  • Execution: Seal the vial and heat at 90 °C for 4 hours (or microwave at 100 °C for 30 minutes).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via preparative HPLC to isolate the final 2,4,6-trisubstituted pyrimidine kinase inhibitor.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions and expected metrics for the orthogonal functionalization of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, based on standard medicinal chemistry workflows.

Reaction StepReagents & CatalystSolventTemp / TimeTypical YieldRegioselectivity
C6-SNAr (Aniline) Ar-NH₂, DIPEA (2.0 eq)n-BuOH110 °C / 12 h80–88%>99% (C6 only)
C6-SNAr (Aliphatic) R-NH₂, TEA (2.0 eq)EtOH80 °C / 6 h85–95%>99% (C6 only)
C4-Triflation Tf₂O (1.5 eq), PyridineDCM0 °C to RT / 2 h85–90%N/A
C4-Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂Dioxane/H₂O90 °C / 4–6 h70–85%>95% (C4 only)

References

  • European Patent Office (EP 2489663 A1). Compounds as syk kinase inhibitors.
  • ACS Publications. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Available at:[Link]

  • World Intellectual Property Organization (WO2004000833A1). Processes for preparing substituted pyrimidines and pyrimidine derivatives as inhibitors of protein kinase.
  • ChemBuyersGuide. AiFChem, an XtalPi Company - 6-chloro-2-isopropylpyrimidin-4-ol (CAS: 54120-95-5). Available at:[Link]

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol

Substrate Profiling & Mechanistic Rationale The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and other targeted therapeutics[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Substrate Profiling & Mechanistic Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and other targeted therapeutics[1]. Functionalization of these heterocycles relies heavily on Nucleophilic Aromatic Substitution (SNAr)[2]. However, the specific substrate 6-chloro-2-(propan-2-yl)pyrimidin-4-ol presents unique kinetic and thermodynamic challenges that require precise experimental design.

The Causality of Deactivation: Tautomerism and pKa

In solution, 6-chloro-2-(propan-2-yl)pyrimidin-4-ol exists in a tautomeric equilibrium with its corresponding pyrimidin-4(1H)-one form. The hydroxyl proton is relatively acidic (pKa ~8.5). When a standard base (e.g., K2CO3 or NaH) is introduced to neutralize the HCl byproduct of the SNAr reaction, the substrate is rapidly deprotonated to form a resonance-stabilized pyrimidinolate anion .

This deprotonation floods the pyrimidine ring with electron density, significantly raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Because SNAr reactions proceed via the formation of a negatively charged Meisenheimer (σ) complex—a highly unfavorable process that disrupts the aromatic π-system[3]—the pre-existing negative charge on the pyrimidinolate anion creates a massive electrostatic barrier against the incoming nucleophile. Consequently, the electrophilic carbon at the C6 position becomes highly deactivated, rendering standard room-temperature SNAr conditions ineffective[4].

Strategic Overrides

To force the SNAr reaction to completion, researchers must manipulate the reaction environment using one of three strategies:

  • Thermal/Microwave Forcing: Supplying sufficient thermal energy (120–150 °C) to overcome the high activation energy (ΔG‡) of the deactivated anion[5].

  • Kinetic Base Selection: Utilizing the amine nucleophile itself in excess (or a sterically hindered, weaker base like DIPEA) rather than strong inorganic bases, maintaining a steady-state concentration of the highly reactive neutral pyrimidine.

  • Acid Catalysis (for weak nucleophiles): Employing catalytic HCl in protic solvents to protonate the pyrimidine nitrogen, drastically lowering the LUMO energy and facilitating the attack of weak nucleophiles like anilines.

Reaction Kinetics & Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways based on the protonation state of the substrate. The rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex[3].

Mechanism A 6-Chloro-2-(propan-2-yl) pyrimidin-4-ol B Pyrimidinolate Anion (Deactivated State) A->B Base (Deprotonation) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophile Attack (Rate-Limiting) B->C Nucleophile Attack (High Activation Energy) D Substituted Product (e.g., 6-Amino derivative) C->D Chloride Elimination (Fast)

Mechanistic pathway of SNAr on 6-chloro-2-(propan-2-yl)pyrimidin-4-ol highlighting deactivation.

Quantitative Condition Matrix

The table below summarizes the optimized, field-proven conditions required for various nucleophile classes to successfully displace the C6 chloride.

Nucleophile TypeExample NucleophileSolventBase / AdditiveTemp (°C)TimeTypical Yield (%)
Aliphatic Amine (1°) BenzylamineNMPDIPEA (1.5 eq)150 (MW)30 min85 - 95
Aliphatic Amine (2°) MorpholineNMPNone (2.5 eq amine)150 (MW)45 min80 - 90
Aromatic Amine Anilinen-BuOHCatalytic HCl (0.1 eq)117 (Reflux)18 h60 - 75
Alkoxide NaOMeMeOHNaOMe (2.0 eq)65 (Reflux)12 h70 - 85
Thiolate Sodium thiophenolateDMFK2CO3 (1.5 eq)1004 h85 - 95

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate built-in analytical checkpoints and exploit the amphoteric nature of the product for seamless isolation, minimizing the need for chromatographic purification.

Workflow S1 1. Reagent Preparation Substrate + Nucleophile + Solvent S2 2. Reaction Execution Microwave (150°C) or Thermal (120°C) S1->S2 S3 3. Quench & Isoelectric Precipitation Adjust pH to ~6.5 S2->S3 S4 4. Isolation & Purification Filtration or Flash Chromatography S3->S4

Standardized experimental workflow for the SNAr functionalization of chloropyrimidin-4-ols.

Protocol A: Microwave-Assisted Amination (Aliphatic Amines)

Microwave irradiation provides rapid, uniform heating that efficiently overcomes the activation barrier of the deactivated pyrimidine ring, affording exclusive regioselectivity and high yields[5].

Materials:

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 mmol, 172.6 mg)

  • Aliphatic amine (e.g., morpholine) (2.5 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 6-chloro-2-(propan-2-yl)pyrimidin-4-ol in 3.0 mL of anhydrous NMP.

  • Nucleophile Addition: Add the aliphatic amine (2.5 mmol) in one portion. Causality Note: Using excess amine acts as both the nucleophile and the acid scavenger, avoiding the use of strong inorganic bases that would prematurely force the substrate into its unreactive anionic state.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 150 °C for 30–45 minutes with continuous stirring.

  • In-Process Control (IPC): Cool the vial to room temperature. Extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The starting material peak (m/z ~173 [M+H]+) should be completely consumed, replaced by the product mass.

  • Isoelectric Precipitation: Transfer the reaction mixture to a 50 mL beaker containing 15 mL of ice-cold deionized water. The solution will likely be basic (pH ~9-10). Slowly add 1M HCl dropwise while stirring until the pH reaches ~6.5.

    • Self-Validation: Because the product contains both a basic amine/pyrimidine moiety and an acidic hydroxyl group, it is amphoteric. Reaching the isoelectric point will trigger the sudden precipitation of the product as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 5 mL) and diethyl ether (5 mL) to remove residual NMP and excess amine. Dry under high vacuum to afford the pure product.

Protocol B: Acid-Catalyzed Thermal Amination (Aromatic Amines)

Anilines are weak nucleophiles and typically fail to react with pyrimidin-4-ols under basic conditions. This protocol utilizes acid catalysis to protonate the pyrimidine ring, transforming it into a highly electrophilic pyrimidinium intermediate.

Materials:

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 mmol, 172.6 mg)

  • Aniline derivative (1.5 mmol)

  • 1-Butanol (n-BuOH) (5.0 mL)

  • Concentrated HCl (37% aq., 0.1 mmol, ~8 µL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, suspend the pyrimidine substrate and the aniline derivative in 5.0 mL of n-BuOH.

  • Activation: Add the catalytic amount of concentrated HCl. Causality Note: The acid protonates the N3 nitrogen of the pyrimidine ring. This drastically lowers the LUMO energy, compensating for the weak nucleophilicity of the aniline.

  • Thermal Execution: Attach a reflux condenser and heat the mixture to 117 °C (reflux) in an oil bath for 18 hours.

  • IPC: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting material spot should disappear, yielding a lower Rf product spot that is strongly UV-active.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove n-BuOH.

  • Neutralization & Extraction: Suspend the crude residue in 10 mL of saturated aqueous NaHCO3 to neutralize the acid. Extract with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM) to isolate the pure 6-(arylamino)-2-(propan-2-yl)pyrimidin-4-ol.

Analytical Characterization & Troubleshooting

  • O-Alkylation vs. N-Alkylation: When utilizing alkoxides (e.g., NaOMe), ensure strict stoichiometric control (exactly 2.0 equivalents: 1 eq to deprotonate the 4-OH, 1 eq to act as the nucleophile at C6) to prevent complex mixtures[6].

  • Incomplete Conversion: If the reaction stalls at ~50% conversion during Protocol A, it indicates that the HCl generated is neutralizing the amine nucleophile. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) and resubject to microwave irradiation.

  • NMR Signatures: Successful SNAr displacement of the C6 chlorine is easily verified by 1H NMR. The isolated C5 proton of the pyrimidine ring typically shifts upfield (from ~δ 6.5 ppm in the chloride to ~δ 5.2 - 5.8 ppm in the aminated product) due to the electron-donating effect of the newly introduced amine or ether group.

References

  • Macaev, F., et al. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • Schwarzenbach, R. P., et al. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology - ACS Publications. [Link]

  • Insuasty, B., et al. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.[Link]

  • Silva, A. M. S., et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.[Link]

Sources

Method

Regioselective Functionalization of 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol Derivatives: Advanced Protocols and Mechanistic Insights

Introduction and Scaffold Significance The pyrimidine core is a privileged scaffold in drug discovery, forming the structural basis for numerous kinase inhibitors, antiviral agents, and CNS-active therapeutics. The deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scaffold Significance

The pyrimidine core is a privileged scaffold in drug discovery, forming the structural basis for numerous kinase inhibitors, antiviral agents, and CNS-active therapeutics. The derivative 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (also known as 6-chloro-2-isopropylpyrimidin-4-ol) is a highly versatile building block. It presents three distinct vectors for orthogonal functionalization:

  • The Ambident N/O Axis (C-4/N-3): Subject to tautomerization, allowing for divergent N- or O-alkylation.

  • The Electrophilic C-6 Position: Activated by the adjacent nitrogen atoms, making the C-Cl bond an excellent partner for palladium-catalyzed cross-coupling.

  • The Nucleophilic C-5 Position: Susceptible to directed metalation or electrophilic aromatic substitution.

This application note provides researchers with field-proven, self-validating protocols to achieve absolute regiocontrol over these three vectors, grounded in fundamental mechanistic principles.

Mechanistic Insights: Controlling Causality in Pyrimidine Chemistry

The Ambident Nucleophile Dilemma: O- vs. N-Alkylation

Pyrimidin-4-ols exist in a dynamic tautomeric equilibrium with their pyrimidin-4(3H)-one counterparts. Upon deprotonation, they form an ambident anion. The regiochemical outcome of alkylation is dictated by the choice of base, solvent, and the resulting counterion coordination[1][2].

  • O-Alkylation (Kinetic Control via "Naked Anion"): Utilizing Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF strongly drives O-alkylation. The large ionic radius and low charge density of the Cs+ cation result in weak coordination to the hard oxygen anion. This "naked anion" effect maximizes the nucleophilicity of the oxygen, driving the reaction toward the thermodynamically less stable but kinetically favored O-alkylated aromatic product[3].

  • N-Alkylation (Thermodynamic Control via Ion-Pairing): Conversely, employing a hard base like aqueous NaOH under Phase-Transfer Catalysis (PTC) in a biphasic system favors N-alkylation. The harder Na+ cation coordinates tightly with the oxygen atom, sterically and electronically hindering it. This forces the nitrogen atom to act as the primary nucleophile, yielding the thermodynamically stable amide-like pyrimidin-4(3H)-one derivative[3].

Orthogonal C-H Functionalization at C-5

Direct metalation of electron-deficient pyrimidines is notoriously difficult; traditional alkyllithium reagents often undergo nucleophilic addition to the highly electrophilic C-4 or C-6 positions rather than deprotonating C-5. To bypass this, we utilize the sterically hindered, highly soluble magnesium amide base TMPMgCl·LiCl (Knochel's base). The addition of LiCl breaks the oligomeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity while maintaining low nucleophilicity. This allows for rapid, regioselective magnesiation at the C-5 position at mild temperatures ( −20∘C to 0∘C ) without destroying the sensitive C-Cl bond at C-6[4][5].

Mandatory Visualizations

Workflow Start 6-Chloro-2-(propan-2-yl) pyrimidin-4-ol O_Alk O-Alkylation (Cs2CO3, DMF) Start->O_Alk Alkyl Halide N_Alk N-Alkylation (NaOH, PTC) Start->N_Alk Alkyl Halide C6_Coupling C-6 Cross-Coupling (Pd-Catalyst, Boronic Acid) Start->C6_Coupling Suzuki-Miyaura C5_Func C-5 Functionalization (TMPMgCl·LiCl, Electrophile) Start->C5_Func Magnesiation

Overall workflow for the orthogonal, regioselective functionalization of the pyrimidine scaffold.

Mechanism Tautomer1 Pyrimidin-4-ol (Aromatic) Tautomer2 Pyrimidin-4(3H)-one (Amide-like) Tautomer1->Tautomer2 Tautomerization Base1 Soft Base (Cs2CO3) Forms O-Cs Complex Tautomer1->Base1 Base2 Hard Base (NaOH/PTC) Forms N-Anion Tautomer2->Base2 ProdO O-Alkylated Product (Kinetic Control) Base1->ProdO + R-X ProdN N-Alkylated Product (Thermodynamic Control) Base2->ProdN + R-X

Mechanistic divergence of ambident pyrimidine alkylation dictated by base and counterion.

Quantitative Data Presentation

Table 1: Regioselectivity and Yield Optimization Matrix

Reaction TypeTarget PositionReagents / CatalystSolvent SystemTemp (°C)Regioselectivity (Target:Other)Expected Yield (%)
O-Alkylation O-4R-X, Cs2​CO3​ DMF25–50> 95:5 (O:N)80–90
N-Alkylation N-3R-X, NaOH, TEBAC H2​O / DCM25> 95:5 (N:O)75–85
C-6 Arylation C-6 Ar-B(OH)2​ , Pd(PPh3​)4​ , K2​CO3​ 1,4-Dioxane / H2​O 90N/A (Chemoselective)85–95
C-5 Magnesiation C-5TMPMgCl·LiCl, then E+ THF (Anhydrous)-20 to 0N/A (Chemoselective)70–85

Experimental Protocols

Protocol A: Regioselective O-Alkylation (C-4)

Self-Validating Principle: The formation of the O-alkylated product restores the fully aromatic pyrimidine system, which typically exhibits a distinct hypsochromic shift (lower wavelength UV absorption) on LCMS/TLC compared to the N-alkylated amide.

  • Initiation: In an oven-dried round-bottom flask, dissolve 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous Cs2​CO3​ (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the cesium-alkoxide complex[3].

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.2 equiv, 12 mmol). Stir at room temperature (or up to 50∘C for less reactive halides) for 2–4 hours.

  • Monitoring: Confirm complete consumption of starting material via LCMS. The O-alkylated product will elute later (more lipophilic) than the starting material.

  • Workup: Quench with ice water to precipitate the product or extract with EtOAc ( 3×20mL ). Wash the organic layer extensively with brine ( 5×20mL ) to remove DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Regioselective N-Alkylation (N-3)
  • Biphasic Setup: Dissolve the pyrimidine starting material (1.0 equiv, 10 mmol) in dichloromethane (DCM, 0.2 M).

  • PTC Addition: Add benzyltriethylammonium chloride (TEBAC, 0.1 equiv, 1 mmol) and the alkyl halide (1.5 equiv, 15 mmol).

  • Reaction: Add a 2M aqueous solution of NaOH (2.0 equiv, 20 mmol). Stir the biphasic mixture vigorously at room temperature for 6–8 hours[3].

  • Workup: Separate the layers. Extract the aqueous layer with DCM ( 2×15mL ). Combine the organic layers, wash with water, dry over MgSO4​ , and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol C: C-6 Suzuki-Miyaura Cross-Coupling

Note: This protocol assumes the C-4 position has been previously protected or functionalized (e.g., via Protocol A) to prevent catalyst poisoning or undesired side reactions.

  • Preparation: Charge a Schlenk flask with the 4-O-alkylated-6-chloro-2-(propan-2-yl)pyrimidine (1.0 equiv), aryl boronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M).

  • Catalyst: Under a positive stream of argon, add Pd(PPh3​)4​ (5 mol%).

  • Coupling: Seal the flask and heat at 90∘C for 4 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and water. Extract, dry, and concentrate the organic phase.

Protocol D: C-5 Magnesiation and Electrophilic Trapping
  • Inert Atmosphere: In a flame-dried Schlenk flask under argon, dissolve the pyrimidine substrate (1.0 equiv, 5 mmol) in anhydrous THF (0.5 M). Cool the solution to −20∘C .

  • Magnesiation: Dropwise add TMPMgCl·LiCl (1.0 M in THF/toluene, 1.1 equiv, 5.5 mmol). Stir at −20∘C for 30 minutes. Causality check: The solution may turn deep yellow/orange, indicating the formation of the C-5 magnesiated species[5].

  • Trapping: Add the desired electrophile (e.g., iodine, benzaldehyde, or an allyl bromide; 1.2 equiv). Allow the reaction to slowly warm to 0∘C over 1 hour[5].

  • Quench: Carefully quench with saturated aqueous NH4​Cl solution. Extract with EtOAc, dry over Na2​SO4​ , and purify via column chromatography.

References

  • Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl Source: Organic Letters - ACS Publications URL:[Link]

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight Source: RSC Advances URL:[Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: ResearchGate URL:[Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines Source: ACS Omega URL:[Link]

Sources

Application

Application Note: Utilizing 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol in Agrochemical Compound Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Executive Summary & Mechanistic Rationale In the discovery and development of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals

Executive Summary & Mechanistic Rationale

In the discovery and development of modern agrochemicals, the pyrimidine scaffold is a privileged structure due to its exceptional chemical stability, electron delocalization, and broad-spectrum biological activities[1]. Specifically, 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS: 54120-95-5)[2] serves as a highly versatile, bifunctional building block.

The strategic value of this compound lies in its orthogonal reactivity:

  • The C-4 Hydroxyl/Oxo Group: Exists in tautomeric equilibrium (pyrimidin-4-ol pyrimidin-4(1H)-one). Under basic conditions, it forms a highly nucleophilic oxygen center, ideal for O-phosphorylation or O-alkylation.

  • The C-6 Chloro Group: The electron-withdrawing nature of the pyrimidine nitrogen atoms highly activates the C-6 position toward Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling.

  • The C-2 Isopropyl (propan-2-yl) Group: Provides essential lipophilicity (enhancing logP ), which is critical for the active ingredient's penetration through waxy plant cuticles or insect exoskeletons[3].

This application note details validated protocols for utilizing this scaffold to synthesize two major classes of agrochemicals: Organophosphate Insecticides and Pyrimidinyl Ether Herbicides .

Synthetic Divergence & Workflow

The orthogonal nature of the C-4 and C-6 positions allows chemists to selectively functionalize the pyrimidine ring based on the target biological pathway.

SynthWorkflow A 6-chloro-2-(propan-2-yl) pyrimidin-4-ol (Bifunctional Scaffold) B O-Phosphorylation (C-4 Position) A->B Base, Phosphoryl Chloride (e.g., K2CO3) C SNAr / Cross-Coupling (C-6 Position) A->C Nucleophile / Base (e.g., Cs2CO3, DMF) D Organophosphate Insecticides (AChE Inhibitors) B->D Formulation E Pyrimidinyl Ether Herbicides (ALS Inhibitors) C->E Formulation

Figure 1: Synthetic divergence of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol in agrochemistry.

Application 1: Synthesis of Insecticide Precursors (AChE Inhibitors)

Pyrimidine-based organophosphates (structurally related to Diazinon) act as potent acetylcholinesterase (AChE) inhibitors in insects[1]. By phosphorylating the C-4 hydroxyl group while retaining the C-6 chloro group, researchers can synthesize novel halogenated analogs with altered metabolic stability.

Protocol A: Selective O-Phosphorylation at C-4

Causality: Potassium carbonate ( K2​CO3​ ) is selected as the base to deprotonate the C-4 hydroxyl group. The resulting phenoxide-like intermediate is a "hard" nucleophile that readily attacks the electrophilic phosphorus of the chloridothioate reagent. The C-6 chloride remains unreactive under these specific mild conditions.

Materials:

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 equiv, 10 mmol)

  • Diethyl phosphorochloridothioate (1.1 equiv, 11 mmol)

  • Anhydrous K2​CO3​ (1.5 equiv, 15 mmol)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

Step-by-Step Methodology:

  • Activation: Suspend 6-chloro-2-(propan-2-yl)pyrimidin-4-ol and anhydrous K2​CO3​ in 50 mL of anhydrous MeCN in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.

  • Deprotonation: Stir the suspension at room temperature (20-25°C) for 30 minutes to ensure complete formation of the pyrimidin-4-olate salt. The solution will become slightly homogenous.

  • Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add diethyl phosphorochloridothioate dropwise over 15 minutes via a syringe to control the exothermic reaction and prevent side-product formation.

  • Reflux & Monitoring: Remove the ice bath and gradually heat the reaction to a gentle reflux (80°C). Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Hexane:EtOAc 4:1). The reaction typically reaches completion within 4–6 hours.

  • Workup (Self-Validating): Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts ( KCl and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the O-(6-chloro-2-isopropylpyrimidin-4-yl) O,O-diethyl phosphorothioate.

Application 2: Synthesis of Herbicide Precursors (ALS Inhibitors)

Pyrimidines are heavily utilized in the design of broadleaf herbicides[4]. Many of these compounds function by inhibiting Acetolactate Synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants[1][5]. The C-6 chloro group of our scaffold is an excellent leaving group for SNAr reactions, allowing for the introduction of diverse aryloxy or amine substituents.

ALSinhibition A Pyruvate + 2-Oxobutyrate B Acetolactate Synthase (ALS) A->B Substrate C Branched-Chain Amino Acids (Val, Leu, Ile) B->C Catalysis E Plant Death (Weed Control) C->E Biosynthesis D Pyrimidine Herbicide D->B Competitive Inhibition

Figure 2: Mechanism of action for pyrimidine-based ALS-inhibiting herbicides.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-6

Causality: The electron-deficient nature of the pyrimidine ring (exacerbated by the two nitrogen heteroatoms) lowers the LUMO energy, making the C-6 position highly susceptible to nucleophilic attack. Cesium carbonate ( Cs2​CO3​ ) is used due to the "cesium effect," which enhances the solubility and nucleophilicity of the reacting phenol in DMF.

Materials:

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 equiv, 10 mmol)

  • 2-Fluorophenol (or target amine) (1.2 equiv, 12 mmol)

  • Cs2​CO3​ (2.0 equiv, 20 mmol)

  • Anhydrous Dimethylformamide (DMF) (40 mL)

Step-by-Step Methodology:

  • Preparation: In a dry 100 mL Schlenk flask, dissolve 6-chloro-2-(propan-2-yl)pyrimidin-4-ol and 2-fluorophenol in 40 mL of anhydrous DMF.

  • Base Addition: Add Cs2​CO3​ in one portion. The reaction mixture will turn a deep yellow/orange color.

  • Heating: Heat the mixture to 90°C under a nitrogen atmosphere. The elevated temperature provides the necessary activation energy to overcome the aromatic stabilization during the formation of the Meisenheimer complex intermediate.

  • Monitoring: Stir for 8–12 hours. Verify the disappearance of the starting pyrimidine via LC-MS or TLC.

  • Quenching & Extraction: Cool the reaction to room temperature and quench by pouring into 150 mL of ice water. Acidify slightly to pH 5 using 1M HCl to ensure the C-4 hydroxyl remains protonated. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Recrystallize from ethanol or perform flash chromatography to yield the 6-(2-fluorophenoxy)-2-(propan-2-yl)pyrimidin-4-ol intermediate.

Quantitative Data: SNAr Reaction Optimization

To assist researchers in scaling and optimizing the C-6 functionalization, the following table summarizes the quantitative yield data based on varying reaction conditions for the SNAr protocol described above.

EntryNucleophileBaseSolventTemp (°C)Time (h)Isolated Yield (%)
12-Fluorophenol K2​CO3​ DMF901262%
22-Fluorophenol Cs2​CO3​ DMF90888%
32-Fluorophenol Cs2​CO3​ MeCN801645%
4Morpholine (Amine) Et3​N THF70691%
5Aniline (Amine) NaH DMF1001274%

Data Interpretation: The use of Cs2​CO3​ in a polar aprotic solvent (DMF) is critical for maximizing the yield of aryloxy-pyrimidine derivatives (Entry 2). Amines (Entry 4) require milder bases and lower temperatures due to their higher inherent nucleophilicity compared to phenols.

Safety & Handling (E-E-A-T)

When handling 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, strict adherence to laboratory safety protocols is required.

  • Hazard Profile: The compound is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, and Eye Dam. 1[2].

  • Mitigation: All phosphorylation and SNAr reactions must be conducted in a certified fume hood. The use of organophosphorus reagents (Protocol A) requires extreme caution due to their neurotoxic potential; chemically resistant nitrile gloves and safety goggles are mandatory.

  • Environmental Impact: Pyrimidine and pyridine-class herbicides can persist in treated plant materials and compost[4][6]. Waste generated from these syntheses must be disposed of as hazardous halogenated/organophosphate waste and never discharged into the aqueous environment.

References

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Registration Review of Pyridine and Pyrimidine Herbicides. United States Environmental Protection Agency (US EPA). Available at:[Link]

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol — Chemical Substance Information. NextSDS Database. Available at:[Link]

  • EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. United States Environmental Protection Agency (US EPA). Available at:[Link]

Sources

Method

Application Notes &amp; Protocols for the Suzuki-Miyaura Coupling of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

Introduction: Strategic C-C Bond Formation on a Privileged Scaffold The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] The targeted fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-C Bond Formation on a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] The targeted functionalization of this heterocycle is therefore a critical endeavor in modern drug discovery. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent strategy for the construction of C-C bonds, valued for its broad functional group tolerance and operational simplicity.[3]

This document provides a detailed technical guide for the Suzuki-Miyaura coupling of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol , a valuable intermediate for the synthesis of novel kinase inhibitors and other biologically active molecules. We will delve into the critical reaction parameters, provide field-proven starting protocols, and explain the causal relationships behind the experimental choices, empowering researchers to achieve high-yield, reproducible outcomes.

A key feature of the starting material is the 4-hydroxyl group, which exists in a tautomeric equilibrium with its pyrimidin-4-one form.[3] This equilibrium influences the electronic landscape of the pyrimidine ring and, consequently, its reactivity in cross-coupling, a factor that must be considered during reaction design.

Safety & Handling: 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

Prior to commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). The following is a summary of known hazards for the starting material (CAS: 54120-95-5).[4]

  • Hazard Classifications: Acute toxicity (oral, dermal, inhalation), Skin Irritation (H315), Serious Eye Damage (H318), and Specific Target Organ Toxicity — Single Exposure (H336).[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or fume hood.

  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, or vapors.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base to form a more nucleophilic boronate complex, transfers its organic moiety to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ArPdCl Ar-Pd(II)L_n-Cl (Oxidative Addition Intermediate) pd0->ArPdCl Oxidative Addition Ar-Cl ArPdR Ar-Pd(II)L_n-R' (Transmetalation Intermediate) ArPdCl->ArPdR Transmetalation R'-B(OR)₂ + Base ArPdR->pd0 Reductive Elimination product Ar-R' ArPdR->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions: A Multi-Parameter Analysis

The success of the Suzuki coupling of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol is highly dependent on the judicious selection of catalyst, base, solvent, and temperature. The electron-deficient nature of the pyrimidine ring generally makes it a good substrate, but the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, necessitating a carefully chosen catalytic system.[6]

Causality Behind Experimental Choices
  • Catalyst System (Palladium Precursor & Ligand): Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for chloropyrimidines.[7] However, for challenging or sterically hindered substrates, more advanced catalyst systems are recommended. The 2-isopropyl group on our substrate may introduce steric hindrance near the C-Cl bond. Therefore, catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a simple palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points for optimization.[8] These ligands promote the crucial oxidative addition step and facilitate reductive elimination.[8]

  • Base: The base is critical for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[9] A comparative analysis shows that inorganic bases are generally superior for this purpose.[10] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used and effective choices.[7][10] K₃PO₄ is a stronger base and can be beneficial for less reactive systems. The choice of base can significantly impact yield and should be screened for optimal performance.[10]

  • Solvent System: A mixture of an aprotic solvent and water is typically employed. 1,4-Dioxane/water or dimethoxyethane (DME)/water are common choices.[3] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Solvents must be degassed prior to use to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Temperature & Reaction Time: Conventional heating at temperatures between 80-110 °C is standard. However, microwave-assisted synthesis has proven highly effective for chloropyrimidines, often leading to drastically reduced reaction times (e.g., 15-30 minutes vs. several hours) and improved yields, even at lower catalyst loadings.[7][11]

Data Presentation: Starting Conditions for Optimization

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, based on successful protocols for analogous chloropyrimidines.

ParameterCondition A: Conventional HeatingCondition B: Microwave IrradiationRationale & Reference(s)
Substrate 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 equiv)6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 equiv)Starting material.
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv)Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv)A slight excess of the boronic acid is used to drive the reaction to completion.[7]
Pd Precursor Pd(PPh₃)₄ or Pd(OAc)₂Pd(PPh₃)₄Pd(PPh₃)₄ is a reliable choice. For optimization, Pd(OAc)₂ with a ligand is recommended.[3][7]
Ligand None (for Pd(PPh₃)₄) or SPhos (2-4 mol%)None (for Pd(PPh₃)₄)For hindered substrates, bulky biarylphosphine ligands like SPhos are highly effective.[3][8]
Catalyst Loading 2-5 mol%0.5-3 mol%Microwave conditions often allow for lower catalyst loadings.[7]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)K₂CO₃ (3.0 equiv)K₂CO₃ is a robust and cost-effective choice. K₃PO₄ can be more effective for difficult couplings.[3][7]
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (2:1)Aprotic/aqueous mixtures are standard. The ratio may require optimization.[7]
Temperature 80 - 100 °C100 - 120 °CMicrowave heating allows for rapid attainment of higher temperatures.[7]
Time 4 - 22 hours15 - 30 minutesMicrowave irradiation dramatically reduces reaction times.[7]

Experimental Protocols

The following protocols are provided as a robust starting point and may require optimization for specific boronic acid coupling partners.

Protocol 1: Conventional Heating

Protocol_Workflow start Start setup 1. Reaction Setup - Add solids to Schlenk flask:  - Pyrimidine (1.0 mmol)  - Boronic Acid (1.2 mmol)  - Base (2.0 mmol) start->setup inert 2. Inert Atmosphere - Evacuate and backfill  with Ar/N₂ (3x) setup->inert catalyst 3. Catalyst/Solvent Addition - Add Pd catalyst (0.05 mmol) - Add degassed solvent via syringe inert->catalyst react 4. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS catalyst->react workup 5. Work-up - Cool to RT - Aqueous work-up - Extract with organic solvent react->workup purify 6. Purification - Dry, concentrate - Column chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Materials:

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, the arylboronic acid, and potassium phosphate.[3]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed 1,4-dioxane and water via syringe.[3]

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • To a dedicated microwave reactor vial, add 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[7]

  • Add the degassed 1,4-dioxane and water to the vial.[7]

  • Purge the vial with an inert gas (Argon or Nitrogen) for 2 minutes.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor and irradiate at 100-120 °C for 15-20 minutes.[7]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 6-aryl-2-(propan-2-yl)pyrimidin-4-ol derivatives. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this powerful transformation. Careful selection and optimization of the catalyst system (particularly the ligand, considering potential steric hindrance), base, and solvent are crucial for achieving high yields and purity. The use of microwave irradiation is highly recommended as a means to significantly accelerate the reaction and improve overall efficiency.[3][7]

References

  • NextSDS. (n.d.). 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. Retrieved from [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Retrieved from [Link]

  • Patil, S. A., & Patil, R. (2015).
  • Guery, S., et al. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc, 2007(14), 147-160.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236. Retrieved from [Link]

  • Chahdi, F. O., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 208-214.
  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(31), 5377-5379.
  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(39), 5142-5144.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4935.
  • El-Sayed, M. A. A., & Al-Majid, A. M. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Pharmacology, 11(7), 749-775.
  • Cheméo. (n.d.). 6-Chloro-2,4-di-tert-butylphenyl propionate. Retrieved from [Link]

  • Nakano, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol Substitution Reactions

Welcome to the dedicated technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of solvent selection and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for a substitution reaction on 6-chloro-2-(propan-2-yl)pyrimidin-4-ol?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon atom at the C-6 position, which is activated by the electron-withdrawing nature of the two ring nitrogen atoms. This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer-like complex. In the second, typically rapid, step, aromaticity is restored by the elimination of the chloride leaving group.[1][2]

Q2: How does the 4-ol/-one tautomerism of the pyrimidine ring affect the reaction?

6-chloro-2-(propan-2-yl)pyrimidin-4-ol can exist in tautomeric equilibrium with 6-chloro-2-(propan-2-yl)pyrimidin-4(3H)-one. The predominant tautomer can be influenced by the solvent. The keto form (pyrimidin-4-one) is generally more polar and is favored in polar solvents. This tautomerism is a critical consideration as it can affect the electronic properties of the pyrimidine ring, its solubility, and its interaction with nucleophiles and bases.[3][4][5][6] The electron-donating character of the hydroxyl group in the enol form can reduce the electrophilicity of the C-6 position, potentially slowing down the reaction compared to a pyrimidine ring without this substituent.[7]

Q3: Why is my reaction showing low or no conversion?

Low reactivity in SNAr reactions on this substrate can stem from several factors:

  • Insufficient Activation: While the pyrimidine ring is inherently electron-deficient, the 2-isopropyl group is weakly electron-donating, and the 4-hydroxy group (in its enol form) is also electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to unsubstituted chloropyrimidines.[7]

  • Weak Nucleophile: The chosen nucleophile may not be strong enough to initiate the attack on the pyrimidine ring.

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the nucleophile and stabilizing the transition state. An incorrect choice can significantly hinder the reaction rate.

  • Suboptimal Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[2]

Troubleshooting Guide

Issue 1: Low Yield or Stalled Reaction
Possible Cause Troubleshooting Steps
Poor Solubility of Starting Material The solubility of pyrimidinol derivatives can be limited in certain organic solvents. Consult the solvent properties table below and consider a solvent that is known to dissolve similar heterocyclic compounds, such as DMF or DMSO.[8][9] A solubility test with a small amount of your starting material in the chosen solvent is recommended before starting the reaction.
Weak Nucleophile For weakly nucleophilic amines or alcohols, consider deprotonation with a suitable base (e.g., NaH, K₂CO₃, or an organic base like DBU or DIPEA) prior to or during the reaction to generate a more potent anionic nucleophile. The choice of base should be compatible with your chosen solvent and substrate.
Inappropriate Solvent Choice Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are generally preferred for SNAr reactions as they effectively solvate cations, leaving the nucleophilic anion more "naked" and reactive.[10] Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[11][12] However, for certain nucleophiles, protic solvents in the presence of a base can be effective.[1][13] A solvent screen is highly recommended.
Insufficient Temperature If the reaction is sluggish at room temperature, incrementally increase the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the reaction without causing degradation. Many SNAr reactions on chloropyrimidines are run at elevated temperatures (80-140 °C).[7]
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Steps
Hydrolysis of the Chloro Group The presence of water in the reaction mixture, especially at elevated temperatures, can lead to the formation of the corresponding 6-hydroxypyrimidine derivative. Ensure the use of anhydrous solvents and reagents. If water is intentionally used as a solvent, reaction conditions such as temperature and reaction time should be carefully optimized to minimize this side reaction.[13]
Reaction with Solvent Some polar aprotic solvents, like DMF, can decompose in the presence of strong bases at high temperatures to generate dimethylamine, which can act as a nucleophile. If this is suspected, consider using a more stable solvent like DMSO or NMP, or a non-nucleophilic solvent like dioxane.
Multiple Substitutions (if applicable) If the product of the initial substitution can undergo further reaction, use a stoichiometric amount of the nucleophile and monitor the reaction closely to stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol provides a framework for efficiently screening a range of solvents to identify the optimal conditions for your specific nucleophilic substitution reaction.

Solvent_Screening_Workflow start Start: Prepare Stock Solutions prepare_sm Prepare a stock solution of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol in a suitable solvent (e.g., dioxane). start->prepare_sm prepare_nuc Prepare a stock solution of the nucleophile and, if needed, a base. prepare_sm->prepare_nuc dispense Dispense aliquots of the starting material solution into parallel reaction vials. prepare_nuc->dispense add_solvents Add a different test solvent to each vial. dispense->add_solvents add_reagents Add the nucleophile and base (if used) to each vial. add_solvents->add_reagents react Heat and stir the reactions at a set temperature (e.g., 100 °C) for a defined time (e.g., 12 h). add_reagents->react analyze Analyze the outcome of each reaction by LC-MS or TLC to determine the relative conversion and purity. react->analyze select Select the most promising solvent(s) for further optimization. analyze->select end End: Optimized Solvent select->end

Caption: Workflow for solvent screening.

Materials:

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 equiv)

  • Nucleophile (1.1-1.5 equiv)

  • Base (if required, e.g., K₂CO₃, DIPEA, 2.0 equiv)

  • A selection of anhydrous solvents (e.g., DMF, DMSO, NMP, acetonitrile, 1,4-dioxane, toluene, 2-propanol)

  • Small reaction vials with stir bars

  • Heating block

Procedure:

  • To each reaction vial, add 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.

  • Add the chosen solvent to each vial to achieve a consistent concentration (e.g., 0.1-0.2 M).

  • Add the nucleophile and base (if used) to each vial.

  • Seal the vials and place them in the heating block at the desired temperature (e.g., 100 °C).

  • Stir the reactions for a set period (e.g., 12-24 hours).

  • After cooling to room temperature, take an aliquot from each vial, dilute appropriately, and analyze by LC-MS or TLC to determine the extent of conversion and the formation of any byproducts.

Protocol 2: Optimized Reaction with an Amine Nucleophile in DMF

This protocol is a starting point for a substitution reaction with a generic amine nucleophile, based on common procedures for similar substrates.[7][10]

SNAr_Protocol setup Reaction Setup: Add 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, amine nucleophile, and base (e.g., K₂CO₃) to a flask with anhydrous DMF. heat Heat the reaction mixture (e.g., 100-120 °C) under an inert atmosphere. setup->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Work-up: Cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate). monitor->workup purify Purification: Wash the organic layer, dry, concentrate, and purify the crude product by column chromatography. workup->purify

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

Welcome to the Technical Support Center. Purifying highly functionalized heterocycles like 1[1] often presents significant challenges for synthetic chemists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying highly functionalized heterocycles like 1[1] often presents significant challenges for synthetic chemists. This guide addresses the specific physicochemical hurdles—namely tautomerism and poor solubility—that cause standard normal-phase silica gel chromatography to fail, and provides field-proven, causality-driven solutions to ensure high-purity recovery.

Compound Profiling & The Mechanistic Root Cause

6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS: 54120-95-5) contains a hydroxyl group at the C4 position adjacent to the pyrimidine ring nitrogens. This structural motif undergoes dynamic keto-enol tautomerism, existing in equilibrium with its lactam form, 6-chloro-2-(propan-2-yl)pyrimidin-4(1H)-one. As supported by 2[2], the keto (pyrimidinone) form is highly polar and acts as a potent hydrogen-bond donor (N-H) and acceptor (C=O)[3].

When introduced to standard normal-phase silica gel, these functional groups interact aggressively with acidic silanol (Si-OH) sites. This multi-point adsorption leads to continuous partitioning delays, manifesting as severe band broadening, streaking, and irreversible chemisorption.

Tautomerism A 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (Enol Form) B 6-chloro-2-(propan-2-yl)pyrimidin-4(1H)-one (Keto/Lactam Form) A->B Tautomeric Equilibrium (Polarity Shift) C Strong H-Bonding with Silanol (Si-OH) Groups A->C Enol OH B->C Lactam NH/C=O D Severe Band Broadening & Streaking on Silica C->D Multi-point adsorption E Add Polar Modifier (e.g., 1-5% AcOH or MeOH) D->E Troubleshooting Step F Disrupted Silanol Interactions (Sharp Elution Band) E->F Competes for H-bond sites

Caption: Logical flow of pyrimidinol tautomerism causing silica streaking and its resolution via modifiers.

Troubleshooting FAQs

Q1: My compound streaks down the entire TLC plate and co-elutes with impurities. How do I fix this? Causality: The acidic silanol groups on standard bare silica gel form strong hydrogen bonds with the lactam tautomer of the pyrimidinol. As the compound travels down the column, the continuous adsorption/desorption kinetics cause the band to smear[4]. Resolution: Introduce a competitive hydrogen-bonding modifier. Adding 1–5% Glacial Acetic Acid (AcOH) or 1–5% Methanol (MeOH) to your mobile phase masks the active silanol sites on the stationary phase, forcing the compound to partition more cleanly into the mobile phase, as detailed in4[4][5].

Q2: The crude mixture is completely insoluble in my starting mobile phase (e.g., 9:1 Hexanes:EtOAc). How should I load the column? Causality: Pyrimidinols exhibit high crystal lattice energy and poor solubility in non-polar hydrocarbon solvents due to strong intermolecular hydrogen bonding in the solid state. Wet-loading this compound often leads to precipitation at the column head, causing channeling and poor resolution. Resolution: Employ the "Dry Loading" technique. Dissolve the crude in a volatile, polar solvent (e.g., THF or DCM/MeOH), add silica gel (1:3 ratio by weight), and evaporate to a free-flowing powder before applying it to the column head[6].

Q3: Normal-phase chromatography is still yielding low recovery (<50%). Where is my compound, and what is the alternative? Causality: If recovery remains low despite modifiers, the compound is likely undergoing irreversible chemisorption or acid-catalyzed degradation on the bare silica[4]. Resolution: Switch to Reversed-Phase Chromatography (RPC) using a C18 stationary phase. Because C18 silica is end-capped and lacks active silanols, tautomeric streaking is virtually eliminated. Use a gradient of Water (with 0.1% Formic Acid) and Acetonitrile[4].

Quantitative Data: Solvent System Optimization

The following table summarizes the expected chromatographic behavior of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol under various solvent systems to aid in rapid method development.

Solvent SystemModifierExpected Rf BehaviorPeak Shape / Elution Profile
Hexanes / EtOAc (1:1)NoneRf 0.1 - 0.4 (Smear)Severe streaking, poor resolution, low recovery.
Hexanes / EtOAc (1:1)1% AcOHRf ~0.3 (Sharp)Sharp bands, excellent resolution from non-polar impurities.
DCM / MeOH (95:5)NoneRf ~0.2 (Tear-drop)Moderate tailing, acceptable for rough filtration.
DCM / MeOH (95:5)1% NH4OH (aq)Rf ~0.4 (Sharp)Excellent peak symmetry, but requires careful drying post-column.
Water / MeCN (RPC)0.1% Formic AcidRt dependent on gradientBaseline resolution, highest recovery (>90%).

Standard Operating Procedure (SOP): Optimized Purification Protocol

To ensure self-validating success, follow this detailed methodology for Dry Loading and Modified Normal-Phase Chromatography based on 6[6].

Step 1: Column Preparation (Wet-Packing)

  • Prepare a slurry of silica gel (30:1 to 50:1 ratio of silica to crude sample mass) in the initial low-polarity eluent (e.g., 90:10 Hexanes:EtOAc + 1% AcOH)[4][6].

  • Pour the slurry into the column, allowing it to settle into a level bed free of bubbles or channels.

Step 2: Dry Loading Preparation

  • Dissolve the crude 6-chloro-2-(propan-2-yl)pyrimidin-4-ol in a minimal volume of THF or a DCM/MeOH mixture.

  • Add dry silica gel (3× the mass of the crude).

  • Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained[6].

Step 3: Sample Application

  • Carefully apply the dry-loaded powder evenly to the top of the packed silica bed.

  • Add a thin protective layer of clean sand (approx. 1 cm) to prevent disturbing the bed during solvent addition[6].

Step 4: Elution & Fraction Collection

  • Elute using a step gradient, starting from 90:10 Hexanes:EtOAc (with 1% AcOH) and gradually increasing the polarity to 60:40 Hexanes:EtOAc (with 1% AcOH). Maintain a steady flow rate using positive air pressure.

  • Monitor fractions via TLC (visualized with UV 254 nm).

  • Pool fractions containing the pure product. To remove residual acetic acid, co-evaporate the pooled fractions with toluene (2 × 20 mL) on the rotary evaporator before final drying under high vacuum.

Workflow S1 Crude Mixture (Poor Solubility) S2 Dissolve in Volatile Solvent (e.g., THF or DCM/MeOH) S1->S2 S3 Add Silica Gel (1:3 ratio to crude) S2->S3 S4 Evaporate to Free-Flowing Powder (Rotary Evaporator) S3->S4 S5 Load onto Pre-equilibrated Column (Hexane/EtOAc + 1% AcOH) S4->S5 S6 Elute & Collect Fractions S5->S6

Caption: Step-by-step dry loading and modified normal-phase chromatography workflow.

References

  • BenchChem. "Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography". 4

  • NextSDS. "6-chloro-2-(propan-2-yl)pyrimidin-4-ol Substance Database". 1

  • BenchChem. "6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability". 3

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography". 6

  • PubMed (J Phys Chem A). "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil". 2

  • ResearchGate. "How can I purify the silica gel that is used in column chromatography to be used again?". 5

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of pyrimidine intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of pyrimidine intermediates. 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (also known as 6-chloro-2-isopropylpyrimidin-4-ol) is a highly versatile building block in drug discovery and agrochemical development. However, its chemical structure makes it inherently vulnerable to specific degradation pathways during long-term storage.

This guide provides a mechanistic understanding of these vulnerabilities, troubleshooting FAQs, and a self-validating protocol to ensure the absolute integrity of your chemical inventory.

Part 1: Mechanistic Understanding of Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. The instability of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol is primarily driven by two structural features:

  • Nucleophilic Aromatic Substitution (SNAr) Hydrolysis: The C-Cl bond at the 6-position is highly activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens . Even trace amounts of ambient moisture can act as a nucleophile, attacking the C-6 position to form a Meisenheimer-like complex. This results in the elimination of HCl and the formation of a diol degradant .

  • Auto-Catalytic Feedback Loop: Once initial hydrolysis occurs, the released HCl protonates the pyrimidine nitrogens. This increases the electrophilicity of the ring, drastically accelerating further nucleophilic attack.

  • Tautomerization: The hydroxyl group at the 4-position allows the molecule to tautomerize into a pyrimidin-4(1H)-one form . This dynamic equilibrium can complicate solubility and reactivity if the compound is exposed to fluctuating pH or polar solvents during storage.

SNAr_Mechanism A 6-chloro-2-(propan-2-yl) pyrimidin-4-ol B Meisenheimer Complex (C-6 Attack by H2O) A->B + H2O (Nucleophilic Attack) C 6-hydroxy-2-(propan-2-yl) pyrimidin-4-ol B->C - HCl (Auto-catalytic) D Pyrimidinedione (Tautomer) C->D Tautomerization

Figure 1: SNAr hydrolysis pathway of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.

Part 2: Troubleshooting FAQs

Q1: My DMSO stock solution of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol degraded rapidly at room temperature. Why? A: DMSO is highly hygroscopic. Every time the vial is opened, it absorbs atmospheric moisture. Because water is a nucleophile, it initiates the SNAr hydrolysis of the C-Cl bond. Furthermore, the auto-catalytic release of HCl rapidly drops the pH of the micro-environment, destroying the entire stock within days. Solution: Never store this compound in solution for long-term use. Store it as a dry powder and make fresh solutions immediately prior to your assays.

Q2: I stored the solid powder in standard plastic microcentrifuge tubes, but it turned slightly yellow and formed insoluble precipitates upon reconstitution. What happened? A: Standard polypropylene tubes are gas-permeable over long periods, allowing moisture and oxygen to infiltrate. Additionally, if trace hydrolysis occurs, the off-gassed HCl can interact with plasticizers in the tube, leading to discoloration. The insoluble precipitates are likely the diol/dione degradants, which have significantly lower solubility in organic solvents than the parent chloropyrimidine. Solution: Always use amber glass vials with PTFE-lined caps.

Q3: How does temperature cycling (freeze-thawing) affect the powder? A: Repeatedly moving the vial from a -20°C freezer to a humid room-temperature environment causes condensation to form on the inner walls of the vial. This localized water directly drives hydrolysis. Solution: Aliquot the bulk material into single-use vials to eliminate freeze-thaw cycles entirely.

Part 3: Quantitative Stability Data

The table below summarizes the degradation kinetics of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol under various storage conditions, demonstrating the critical need for strict environmental controls.

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month Purity12-Month Purity
25°C, 60% RHAmbientClear Plastic88.4%64.2%< 40.0%
4°C, DryAmbientAmber Glass97.1%89.5%78.2%
-20°C, Dry Argon PTFE-Sealed > 99.5% > 99.0% 98.5%

Part 4: Self-Validating Storage Protocol

To guarantee trustworthiness in your inventory, do not rely on passive storage. Implement the following self-validating workflow. By understanding the causality behind each step, you transform a simple storage routine into a robust quality control system.

Step-by-Step Methodology
  • Lyophilization (Moisture Eradication):

    • Action: Dry the bulk powder under high vacuum (lyophilizer or Schlenk line) for 4–6 hours before storage.

    • Causality: Removes trace interstitial water, eliminating the primary nucleophile responsible for initiating SNAr degradation.

  • Aliquoting into Amber Glass:

    • Action: Dispense the powder into single-use amber glass vials.

    • Causality: Glass prevents oxygen/moisture permeation (unlike plastics), and the amber tint prevents radical-mediated photolytic degradation. Single-use aliquots prevent condensation from repeated freeze-thaw cycles.

  • Inert Gas Purging:

    • Action: Gently blow a stream of Argon gas into the vial for 5 seconds before capping.

    • Causality: Argon is heavier than air; it sinks to the bottom of the vial, actively displacing atmospheric oxygen and humidity.

  • Hermetic Sealing:

    • Action: Seal with a PTFE-lined screw cap and wrap the exterior seam with Parafilm.

    • Causality: PTFE is chemically inert and will not degrade if trace HCl is present, unlike standard rubber or silicone septa.

  • Validation & QC Check (The Self-Validating Step):

    • Action: Prepare a "sentinel vial" alongside your main batch and store it at -20°C. After 30 days, dissolve the sentinel sample in anhydrous acetonitrile and analyze via LC-MS.

    • Causality: The presence of a single peak at m/z 173.05 [M+H]⁺ and the absolute absence of m/z 155.08 (the hydrolyzed diol degradant) self-validates that your inert sealing technique was executed perfectly and moisture ingress has been completely halted.

Storage_Protocol Step1 1. Lyophilization Remove trace moisture Step2 2. Aliquoting Dispense into amber vials Step1->Step2 Step3 3. Inert Gas Purge Overlay with Argon/N2 Step2->Step3 Step4 4. Hermetic Sealing PTFE caps + Parafilm Step3->Step4 Step5 5. Controlled Storage -20°C in dark desiccator Step4->Step5

Figure 2: Step-by-step workflow for the long-term storage of chloropyrimidine derivatives.

References

  • ProQuest Academic Archives. "The Effect of Substituents on the Reactivity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes." ProQuest. Available at:[Link]

  • ACS Publications. "One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene." Organic Letters. Available at: [Link]

Optimization

Technical Support Center: Optimizing the Halogenation of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

Welcome to the technical support center for the halogenation of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the halogenation of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target molecule, 4,6-dichloro-2-(propan-2-yl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chlorinating agent for converting 6-chloro-2-(propan-2-yl)pyrimidin-4-ol to 4,6-dichloro-2-(propan-2-yl)pyrimidine?

A1: The most commonly used and highly effective chlorinating agent for the conversion of hydroxypyrimidines to their chloro-derivatives is phosphorus oxychloride (POCl₃).[1] It is generally preferred for chlorinating nitrogen-containing heterocycles. In some cases, to enhance reactivity, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed.[2]

Q2: What are the primary byproducts to watch for in this reaction?

A2: The primary byproducts in this halogenation are typically:

  • Hydrolysis Product: Reversion of the product, 4,6-dichloro-2-(propan-2-yl)pyrimidine, back to the starting material, 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, due to the presence of moisture during the reaction or workup.

  • Decomposition Products: Under excessively high temperatures or prolonged reaction times, the pyrimidine ring can degrade, leading to the formation of dark, tarry materials.

  • Solvent-Related Byproducts: If a reactive solvent like dimethylformamide (DMF) is used, it can potentially be incorporated into side products under certain conditions.

Q3: How does temperature influence the formation of byproducts?

A3: Temperature is a critical parameter. While higher temperatures increase the reaction rate, they can also promote the degradation of both the starting material and the product, leading to a higher impurity profile. It is crucial to find the optimal temperature that ensures complete conversion of the starting material while minimizing the formation of degradation byproducts. Monitoring the reaction progress closely via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.

Q4: What is the role of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in this reaction?

A4: The addition of a tertiary amine base can be beneficial for several reasons. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, which can help to prevent acid-catalyzed side reactions. For less reactive substrates, a base can also accelerate the reaction by activating the hydroxyl group, making it a better leaving group.[1] A solvent-free approach using one equivalent of pyridine as a base has been shown to be effective for large-scale preparations.[1][3]

Q5: How can I effectively monitor the progress of the reaction?

A5: The reaction progress can be monitored by TLC or HPLC. For TLC analysis, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, being a pyrimidinol, will be more polar and have a lower Rf value than the dichlorinated product. For more quantitative analysis, HPLC is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid) would be a good starting point for method development.[4]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High levels of starting material in the final product 1. Incomplete reaction. 2. Hydrolysis of the product during workup.1. Increase reaction temperature or time. Ensure starting material is fully dissolved or well-suspended. Use fresh, high-quality POCl₃. 2. Quench the reaction mixture by slowly adding it to ice-cold water or a basic solution (e.g., sodium bicarbonate) with vigorous stirring.[5] Extract the product immediately into an organic solvent.
Formation of dark, tarry material Decomposition of starting material or product due to excessive heat.Lower the reaction temperature. Consider using an inert solvent to better control the reaction temperature if not using a neat protocol.
Low yield of the desired product 1. Incomplete reaction. 2. Product loss during workup. 3. Degradation of the product.1. Optimize reaction time and temperature. Consider the addition of a base like pyridine. 2. Optimize the quenching procedure by performing a slow, reverse quench into a cold, stirred solution. Ensure proper pH adjustment for product extraction. 3. Perform the reaction at a lower temperature or for a shorter duration. Monitor the reaction closely.
Difficulties in purifying the final product Presence of closely related impurities or residual POCl₃.1. For removal of residual starting material, consider a mild basic wash during workup. 2. Ensure complete removal of excess POCl₃ by distillation under reduced pressure before workup.[5] 3. Column chromatography on silica gel may be necessary for high purity material.

Reaction Mechanism and Byproduct Formation Pathway

The desired reaction proceeds through the conversion of the hydroxyl group into a better leaving group by reaction with POCl₃, followed by nucleophilic attack of a chloride ion. Byproduct formation, primarily hydrolysis, occurs when water is present.

reaction_pathway cluster_main Desired Reaction Pathway cluster_byproduct Byproduct Formation SM 6-chloro-2-(propan-2-yl)pyrimidin-4-ol Intermediate Reactive Intermediate (Phosphorochloridate ester) SM->Intermediate + POCl3 Product 4,6-dichloro-2-(propan-2-yl)pyrimidine Intermediate->Product + Cl- Product_hydrolysis 4,6-dichloro-2-(propan-2-yl)pyrimidine Water H2O (Moisture) SM_reformed 6-chloro-2-(propan-2-yl)pyrimidin-4-ol Product_hydrolysis->SM_reformed Hydrolysis during workup

Caption: Reaction pathway for the chlorination of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol and the hydrolysis byproduct route.

Recommended Experimental Protocol: Solvent-Free Chlorination

This protocol is based on an environmentally friendly and efficient method that utilizes an equimolar amount of POCl₃ in a sealed reactor.[1][3]

Materials:

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃), fresh or distilled

  • Pyridine, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Teflon-lined stainless steel reactor

Procedure:

  • Reactor Charging: In a fume hood, add 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1 equivalent), pyridine (1 equivalent), and phosphorus oxychloride (1 equivalent) to a Teflon-lined stainless steel reactor.

  • Sealing and Heating: Securely seal the reactor and heat it to 140-160 °C for 2-4 hours with stirring. The optimal temperature and time should be determined by monitoring the reaction.

  • Cooling: After the reaction is complete, allow the reactor to cool completely to room temperature. Caution: Do not open the reactor while it is hot or pressurized.

  • Quenching: In a well-ventilated fume hood, carefully open the reactor. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is adjusted to 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4,6-dichloro-2-(propan-2-yl)pyrimidine.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Key Parameters and Their Impact on Byproduct Formation

Parameter Recommendation Impact on Byproduct Formation
Stoichiometry of POCl₃ 1.0 - 1.2 equivalentsUsing a large excess of POCl₃ can lead to harsher quenching conditions and is less environmentally friendly.[1]
Reaction Temperature 140 - 160 °CTemperatures that are too high can cause decomposition. Lower temperatures may lead to an incomplete reaction.
Reaction Time 2 - 4 hoursProlonged reaction times can increase the likelihood of byproduct formation. Monitor for completion.
Moisture Anhydrous conditionsThe presence of water will lead to the hydrolysis of the product back to the starting material.
Workup pH Neutral to slightly basic (pH 7-8)Acidic conditions during workup can promote hydrolysis of the chloro-group.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: HP-5ms or equivalent non-polar column

  • Carrier Gas: Helium

  • Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the product from any potential volatile impurities.

  • Detection: Mass spectrometry for positive identification of the product and byproducts.

Workflow for Troubleshooting and Optimization

troubleshooting_workflow Start Reaction Outcome Unsatisfactory (Low Yield / High Impurities) Analyze Analyze Crude Product by HPLC/GC-MS Start->Analyze Identify Identify Major Impurities Analyze->Identify SM_present High Starting Material Content? Identify->SM_present Degradation Tarry/Degradation Products? Identify->Degradation Other Other Byproducts? Identify->Other SM_present->Degradation No Incomplete_Rxn Incomplete Reaction or Hydrolysis? - Check reaction time/temp - Check workup procedure SM_present->Incomplete_Rxn Yes Degradation->Other No High_Temp Reaction temperature too high? - Lower reaction temperature - Reduce reaction time Degradation->High_Temp Yes Investigate Investigate potential side reactions - Consider solvent effects - Check reagent quality Other->Investigate Yes Optimize_Rxn Optimize Reaction Conditions Incomplete_Rxn->Optimize_Rxn Incomplete Reaction Optimize_Workup Optimize Workup Protocol Incomplete_Rxn->Optimize_Workup Hydrolysis High_Temp->Optimize_Rxn

Caption: A logical workflow for troubleshooting byproduct formation in the halogenation reaction.

References

  • Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. CN111763175A.
  • Analytical Methods. III Analytical Methods. Available at: [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. ResearchGate. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. Available at: [Link]

  • POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • POCl3: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Reactivity Profiling of 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol vs. 4,6-Dichloro-2-isopropylpyrimidine

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, selecting the right pyrimidine building block is paramount for the efficient synthesis of active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, selecting the right pyrimidine building block is paramount for the efficient synthesis of active pharmaceutical ingredients (APIs), such as Syk kinase inhibitors[1]. While 6-chloro-2-(propan-2-yl)pyrimidin-4-ol and 4,6-dichloro-2-isopropylpyrimidine share the same 2-isopropylpyrimidine core, their reactivity profiles are fundamentally divergent. This divergence dictates their utility in synthetic workflows, particularly concerning Nucleophilic Aromatic Substitution (SNAr) and regioselective functionalization.

This guide provides an objective, mechanistic comparison of these two critical intermediates, supported by electronic analysis and field-proven experimental protocols.

Mechanistic & Electronic Profiling

The reactivity of a pyrimidine ring towards nucleophiles is governed by its intrinsic π -electron deficiency, which can be modulated by its substituents. The fundamental difference between our two subject compounds lies at the C4 position.

The Electrophilic Powerhouse: 4,6-Dichloro-2-isopropylpyrimidine

In 4,6-dichloro-2-isopropylpyrimidine, the presence of two highly electronegative chlorine atoms at the 4- and 6-positions exerts a strong inductive (-I) withdrawal of electron density[2]. Coupled with the electron-deficient nature of the pyrimidine nitrogens, the C4 and C6 carbons become highly electrophilic. This compound undergoes rapid, often exothermic SNAr reactions with amines, alcohols, and thiols.

Crucially, this reactivity is self-regulating. Once the first nucleophile (e.g., an amine) displaces a chlorine, the newly introduced amino group donates electron density into the ring via resonance (+M effect). This drastically deactivates the remaining chlorine, allowing for exquisite regiocontrol and the isolation of mono-substituted products without significant diamine contamination[1].

The Deactivated Core: 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol

Conversely, 6-chloro-2-(propan-2-yl)pyrimidin-4-ol exhibits a completely different electronic landscape due to tautomeric isomerism[3]. In solution, the pyrimidin-4-ol form exists in equilibrium with its lactam tautomer, 6-chloro-2-isopropylpyrimidin-4(3H)-one. The oxo group and the adjacent nitrogen heavily donate electron density into the pyrimidine ring (+M effect).

This resonance donation quenches the ring's electrophilicity, rendering the C6-Cl bond highly resistant to standard SNAr conditions. To functionalize the C6 position of this compound, chemists must either employ harsh thermal conditions, utilize transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling), or convert the hydroxyl group back into a chlorine atom using phosphoryl chloride (POCl 3​ )[4].

Tautomerism OH 6-Chloro-2-isopropyl pyrimidin-4-ol (Aromatic, +M effect) Oxo 6-Chloro-2-isopropyl pyrimidin-4(3H)-one (Lactam Tautomer) OH->Oxo Tautomeric Equilibrium DiCl 4,6-Dichloro- 2-isopropylpyrimidine (Highly Electrophilic) Oxo->DiCl POCl3, Reflux (Chlorination) DiCl->Oxo NaOH, H2O (Hydrolysis)

Caption: Tautomeric equilibrium of the pyrimidin-4-ol and its interconversion with the dichloro analog.

Quantitative Reactivity Comparison

To guide synthetic route design, the following table summarizes the operational differences between the two intermediates.

Parameter4,6-Dichloro-2-isopropylpyrimidine6-Chloro-2-(propan-2-yl)pyrimidin-4-ol
C4 Substituent Chlorine (-I, weakly +M)Hydroxyl / Oxo (+M strongly deactivating)
Ring Electron Density Highly Deficient (Electrophilic)Electron Rich (Nucleophilic at O/N)
Primary SNAr Reactivity Extremely Fast (0 °C to RT)Sluggish (Requires >100 °C or Pd/Cu catalysts)
Regioselectivity (Mono-SNAr) Excellent (Second substitution is slow)N/A (Reaction at C6 is inherently difficult)
Alternative Reactivity Cross-coupling (Suzuki, Stille)Ambident Nucleophile (O- vs. N-alkylation)
Storage & Stability Moisture sensitive (slow hydrolysis)Stable at RT, non-hygroscopic

Synthetic Workflows & Logical Relationships

Understanding the interconversion and functionalization pathways of these molecules is critical for building self-validating synthetic systems. The dichloro compound serves as the universal electrophile, while the chloro-ol is often utilized when orthogonal protection or specific O-linked functionalization is required.

SNAr_Pathways DiCl 4,6-Dichloro- 2-isopropylpyrimidine MonoAmine 4-Amino-6-chloro- 2-isopropylpyrimidine DiCl->MonoAmine Amine, Base, RT (Fast SNAr) DiAmine 4,6-Diamino- 2-isopropylpyrimidine MonoAmine->DiAmine Amine, 120°C (Slow SNAr) ChloroOl 6-Chloro-2-isopropyl pyrimidin-4-ol ChloroOl->MonoAmine Amine, 120°C or Pd (Sluggish SNAr) Alkylated O/N-Alkylated Derivatives ChloroOl->Alkylated Alkyl Halide, Base (Ambident Nucleophile)

Caption: Comparative SNAr reactivity and functionalization pathways for both pyrimidine derivatives.

Self-Validating Experimental Protocols

The following protocols demonstrate the causality behind the reaction conditions chosen for each specific intermediate.

Protocol A: Regioselective Mono-Amination of 4,6-Dichloro-2-isopropylpyrimidine

Objective: To perform a rapid SNAr while preventing over-reaction to the diamine[1]. Causality: The high electrophilicity of the starting material allows the reaction to proceed at low temperatures. By keeping the temperature at 0 °C to room temperature, the thermal energy remains insufficient to overcome the higher activation barrier required for the second substitution.

  • Setup: Dissolve 4,6-dichloro-2-isopropylpyrimidine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq, 15 mmol). The bulky nature of DIPEA prevents it from acting as a competing nucleophile.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the desired primary or secondary amine (1.05 eq, 10.5 mmol) dissolved in DCM (5 mL).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC or LC-MS; the starting material should be rapidly consumed.

  • Workup: Quench with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. The crude product is typically >95% regiochemically pure.

Protocol B: Deoxychlorination of 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol

Objective: To convert the deactivated pyrimidin-4-ol into the highly reactive 4,6-dichloro analog[4]. Causality: The lactam oxygen must be activated by phosphoryl chloride (POCl 3​ ) to form a Vilsmeier-type intermediate. This step requires high heat (reflux) and a catalytic base to drive the displacement of the activated oxygen by a chloride ion.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (1.0 eq, 10 mmol) in POCl 3​ (5.0 eq, 50 mmol).

  • Catalyst Addition: Slowly add N,N-diethylaniline (0.5 eq, 5 mmol). This acts as a proton scavenger and accelerates the formation of the active chlorinating species[4].

  • Reflux: Heat the mixture to 105 °C (reflux) for 3-4 hours. The suspension will gradually turn into a homogenous dark solution as the reaction proceeds.

  • Quenching (Critical Step): Cool the reaction to room temperature. Caution: POCl 3​ reacts violently with water. Slowly pour the mixture over crushed ice (100 g) with vigorous stirring to safely hydrolyze the excess POCl 3​ .

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with cold water, saturated aqueous NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate to yield 4,6-dichloro-2-isopropylpyrimidine.

References

  • Compounds as syk kinase inhibitors - European Patent Office - EP 2489663 A1. Googleapis.com.
  • 4,6-Dichloro-2-isopropylpyrimidine AldrichCPR - Sigma-Aldrich. Sigmaaldrich.com.
  • US 2019 / 0233440 A1 (Tautomeric isomerism in pyrimidin-4-ols). Googleapis.com.
  • United States Patent (Phosphoryl chloride chlorination of pyrimidin-4-ol). Googleapis.com.

Sources

Comparative

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

This guide provides a comprehensive, technically detailed framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel pyrimidine derivative, 6...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically detailed framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel pyrimidine derivative, 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring a robust and reliable analytical procedure suitable for regulatory scrutiny.

The narrative is grounded in extensive field experience and adheres to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). Every protocol is designed as a self-validating system, with in-text citations linking to authoritative sources such as the International Council for Harmonisation (ICH) guidelines to support key claims and standards.

Introduction: The Analytical Challenge

6-chloro-2-(propan-2-yl)pyrimidin-4-ol is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their wide range of biological activities.[1][2] The development of a robust, stability-indicating HPLC method is a critical step in the early stages of drug development.[3][4][5] Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) and resolve it from any potential degradation products or process-related impurities.[4][6][7] This guide will compare different chromatographic approaches and validation strategies to arrive at an optimized, reliable method.

Foundational Strategy: Method Development

The primary objective of method development is to achieve adequate separation and elution of the target analyte with good peak shape and sensitivity.[8][9][10] For a polar compound like 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, reversed-phase HPLC is the logical starting point.[9]

Initial Scouting and Column Selection

The initial phase of method development involves scouting for suitable stationary and mobile phases.[8][9] Given the pyrimidine core, a C18 or C8 column is a conventional first choice.[1][10] However, to provide a comparative perspective, this guide will evaluate two common reversed-phase column chemistries.

  • Alternative 1: Standard C18 Column: A traditional C18 column provides excellent hydrophobic retention and is a workhorse in most analytical labs.[9]

  • Alternative 2: Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers alternative selectivity, particularly for compounds with aromatic rings, through pi-pi interactions.[11]

A scouting gradient from a low to high percentage of organic solvent is an efficient way to estimate the required mobile phase strength for elution.[9][10]

Mobile Phase Optimization: A Comparative Approach

The choice of organic modifier and mobile phase pH can significantly impact selectivity and peak shape.[10][11][12]

  • Organic Solvent: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[11][12] Acetonitrile generally offers lower viscosity and better UV transparency, while methanol can provide different selectivity.[11][12] Both will be evaluated.

Experimental Protocol: Method Development
  • Preparation of Standard Solution: Prepare a stock solution of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of 100 µg/mL with the initial mobile phase.

  • Scouting Gradient:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (determined by UV scan, likely around 225-270 nm for pyrimidine derivatives).[6]

    • Injection Volume: 10 µL

  • Optimization: Based on the scouting run, adjust the gradient or switch to an isocratic elution if the peak elutes within a narrow organic solvent range.[8] Repeat the process with a Phenyl-Hexyl column and methanol as the organic modifier to compare selectivity.

The goal is to achieve a retention time between 3 and 10 minutes with good peak symmetry.

Method Validation: Ensuring Fitness for Purpose

Once an optimized method is developed, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[13][14][15][16]

Validation Parameters and Acceptance Criteria

The following parameters will be assessed:

Validation Parameter Objective Typical Acceptance Criteria
Specificity / Stability-Indicating Nature To demonstrate that the method can unequivocally assess the analyte in the presence of potential interferences.Peak purity of the analyte should be > 99%. Resolution between the analyte and closest eluting peak should be > 2.
Linearity To establish a linear relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should pass under all varied conditions.
Forced Degradation Studies: The Core of a Stability-Indicating Method

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3][4][5] These studies involve subjecting the API to stress conditions to generate potential degradation products.[4][17][18]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux 10 mg of the API with 10 mL of 0.1 M HCl at 80°C for 4 hours.[19]

  • Base Hydrolysis: Reflux 10 mg of the API with 10 mL of 0.1 M NaOH at 80°C for 4 hours.[19]

  • Oxidative Degradation: Treat 10 mg of the API with 10 mL of 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose solid API to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the API to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

System Suitability: Daily Performance Check

Before any sample analysis, the performance of the chromatographic system must be verified through system suitability testing (SST).[20][21][22][23][24]

System Suitability Parameters and Limits:

Parameter Acceptance Limit Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsConfirms precision of the system.
Resolution (Rs) > 2.0 (between analyte and nearest impurity)Ensures separation from potential interferents.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the method development and validation process.

Caption: Workflow for HPLC Method Development and Validation.

ValidationParameters ValidatedMethod ValidatedMethod Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Robustness Robustness ValidatedMethod->Robustness

Caption: Interrelation of Core Validation Parameters.

Conclusion and Recommendations

This guide has outlined a comprehensive and scientifically rigorous approach to developing and validating a stability-indicating HPLC method for 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. By systematically evaluating different columns and mobile phases, and by adhering to the stringent validation requirements of the ICH, a reliable and robust analytical method can be established. The forced degradation studies are paramount in ensuring the method's specificity and its suitability for stability testing throughout the drug development lifecycle. The final validated method will provide trustworthy data for quality control, stability studies, and regulatory submissions.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2017). Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Guides for method development. (n.d.). YMC CO., LTD.. Retrieved from [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Analytica. Retrieved from [Link]

  • System suitability in HPLC Analysis. (2021). Pharmaceutical Updates. Retrieved from [Link]

  • Choudhary, A., & Dutta, K. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in combined dosage form. Semantic Scholar. Retrieved from [Link]

  • Khan, I., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method. (n.d.). HPLC Primer. Retrieved from [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023). International Journal for Research in Applied Science & Engineering Technology. Retrieved from [Link]

  • Method Development Guide. (n.d.). ZirChrom. Retrieved from [Link]

  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). PMDA. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (1994). ICH. Retrieved from [Link]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Leaving Group Efficacy in the Synthesis of 6-Substituted-2-(propan-2-yl)pyrimidin-4-ol Analogs

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based compounds, the efficiency of nucleophilic aromatic substitution (SNAr) is a critical parameter. The strategic s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based compounds, the efficiency of nucleophilic aromatic substitution (SNAr) is a critical parameter. The strategic selection of a leaving group at the C6 position of the 2-(propan-2-yl)pyrimidin-4-ol scaffold can profoundly influence reaction rates, yields, and overall synthetic accessibility of diverse analogs. This guide provides an in-depth comparison of common leaving groups, supported by established mechanistic principles and experimental data from relevant systems, to empower rational synthetic design.

The Mechanistic Underpinning: Understanding the SNAr Reaction on Pyrimidines

The substitution of a leaving group on an electron-deficient pyrimidine ring by a nucleophile proceeds via the SNAr mechanism. Unlike SN1 and SN2 reactions, the SNAr pathway is a two-step process. The initial and often rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored.

The electron-deficient nature of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[2] The stability of the Meisenheimer intermediate is paramount to the reaction's success and is enhanced by the presence of electron-withdrawing groups and the electronegativity of the ring nitrogens which can delocalize the negative charge.

SNAr_Mechanism Reactants 6-X-2-(propan-2-yl)pyrimidin-4-ol + Nu⁻ Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) Product 6-Nu-2-(propan-2-yl)pyrimidin-4-ol + X⁻ Meisenheimer->Product Step 2: Leaving Group Departure (Fast)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Comparative Efficacy of Leaving Groups

The choice of leaving group "X" at the C6 position of 2-(propan-2-yl)pyrimidin-4-ol is a key determinant of reactivity. The efficacy of a leaving group in an SNAr reaction is primarily governed by its ability to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex through its inductive electron-withdrawing effect, rather than its ability to depart as a stable anion.[1][3] This is contrary to SN1 and SN2 reactions where bond strength and leaving group stability are the dominant factors.[1]

The Halogens: The "Element Effect"

For halogen leaving groups, the reactivity follows an "inverted" order compared to aliphatic substitutions, a phenomenon known as the "element effect".[4][5] The general trend for halogens in SNAr reactions is:

F > Cl ≈ Br > I [3][4]

The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This acceleration of the rate-determining step outweighs the fact that fluoride is a poorer leaving group than the other halides in terms of bond strength.

Leaving GroupRelative Reactivity (vs. Iodo) with BuNH₂/MeCNRelative Reactivity (vs. Iodo) with MeOH/DBU/MeCNRelative Reactivity (vs. Chloro) with K⁺SCOCH₃/DMSO
Fluoro (F) HighHighHigh
Chloro (Cl) ~1~11
Bromo (Br) >1~1>1
Iodo (I) 11<1

Table 1: Relative reactivity of 6-halopurine nucleosides in SNAr reactions with various nucleophiles. Data is illustrative of general trends and derived from qualitative and semi-quantitative observations in the literature.[6]

Sulfonyl Derivatives: Highly Activated Leaving Groups

Alkyl and aryl sulfonyl groups (-SO₂R) are excellent leaving groups in SNAr reactions, often demonstrating reactivity that surpasses even fluoro-substituted analogs.[6] The strong electron-withdrawing nature of the sulfonyl group significantly activates the pyrimidine ring towards nucleophilic attack.

  • Alkylsulfonyl (e.g., -SO₂CH₃): These are potent activating groups and are readily displaced by a wide range of nucleophiles.[6]

  • Arylsulfonyl (e.g., -SO₂Ph): The reactivity of arylsulfonyl leaving groups can be modulated by substituents on the aryl ring.

The high reactivity of sulfonyl-substituted pyrimidines makes them valuable intermediates for the introduction of nucleophiles that may be less reactive towards their halo-pyrimidine counterparts.

Experimental Protocol: A Standardized Method for Kinetic Analysis of Leaving Group Efficacy

To facilitate a direct and reliable comparison of leaving group efficacy for your specific 6-substituted-2-(propan-2-yl)pyrimidin-4-ol analogs, the following standardized experimental protocol for kinetic monitoring via High-Performance Liquid Chromatography (HPLC) is recommended.

Objective:

To determine the relative reaction rates of various 6-substituted-2-(propan-2-yl)pyrimidin-4-ol analogs with a model nucleophile (e.g., morpholine).

Materials:
  • 6-X-2-(propan-2-yl)pyrimidin-4-ol (where X = F, Cl, Br, I, SO₂CH₃, etc.)

  • Morpholine (or other desired nucleophile)

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Internal standard (e.g., a stable, non-reactive compound with a distinct retention time, such as naphthalene or biphenyl)

  • HPLC system with a suitable C18 column and UV detector

  • Thermostatted reaction vessel

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare stock solutions of substrate, nucleophile, and internal standard in anhydrous solvent. Equilibrate Equilibrate reaction vessel to the desired temperature (e.g., 50 °C). Prep_Solutions->Equilibrate Initiate Add substrate and internal standard to the vessel. Initiate the reaction by adding the nucleophile (t=0). Equilibrate->Initiate Sample Withdraw aliquots at timed intervals (e.g., 0, 5, 15, 30, 60, 120 min). Initiate->Sample Start timer Quench Immediately quench each aliquot in a vial containing a suitable quenching agent (e.g., dilute acid). Sample->Quench HPLC_Analysis Analyze quenched aliquots by HPLC to determine the concentration of starting material and product. Quench->HPLC_Analysis Plot Plot the concentration of the starting material versus time. HPLC_Analysis->Plot Rate Determine the initial reaction rate from the slope of the curve. Plot->Rate

Caption: A standardized workflow for the kinetic analysis of SNAr reactions.

Detailed Steps:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of the 6-substituted-2-(propan-2-yl)pyrimidin-4-ol analog in the chosen anhydrous solvent.

    • Prepare a 1.0 M solution of morpholine in the same solvent.

    • Prepare a 0.05 M solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In a thermostatted reaction vessel equipped with a magnetic stirrer, add the substrate stock solution and the internal standard stock solution.

    • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 50 °C) for at least 15 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add the morpholine stock solution to the reaction vessel. This is time zero (t=0).

    • Immediately withdraw the first aliquot (t=0) and quench it in a prepared vial containing a small amount of dilute aqueous acid (e.g., 0.1 M HCl) to neutralize the morpholine and stop the reaction.

    • Continue to withdraw and quench aliquots at predetermined time intervals.

  • HPLC Analysis:

    • Analyze each quenched aliquot by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the starting material, product, and internal standard.

    • Quantify the concentration of the starting material and product at each time point by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the 6-substituted-2-(propan-2-yl)pyrimidin-4-ol analog against time.

    • Determine the initial rate of the reaction from the initial slope of this plot.

    • Compare the initial rates obtained for each leaving group to determine their relative efficacy.

Conclusion and Recommendations

The selection of a leaving group for the synthesis of 6-substituted-2-(propan-2-yl)pyrimidin-4-ol analogs via SNAr is a critical decision that impacts the efficiency and feasibility of the synthetic route. Based on established principles and data from related heterocyclic systems, the following recommendations can be made:

  • For general synthesis and high reactivity: Fluoro- and alkylsulfonyl-substituted pyrimidines are the preferred starting materials due to their high activation towards nucleophilic attack.

  • For cost-effectiveness and availability: Chloro-substituted pyrimidines often provide a good balance of reactivity and accessibility.

  • For fine-tuning reactivity: The use of bromo- and iodo-substituted pyrimidines, or arylsulfonyl derivatives with different electronic properties, can provide alternative reactivity profiles.

It is strongly recommended that researchers perform their own kinetic studies using a standardized protocol, such as the one outlined in this guide, to obtain the most accurate and relevant data for their specific nucleophiles and reaction conditions. This empirical approach will enable the most informed decisions in the design and optimization of synthetic routes to novel pyrimidine-based compounds.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A. Structure and Mechanisms (5th ed.). Springer.
  • Gribble, G. W. (2010).
  • Jacobsen, E. N., & Wulff, W. D. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Chemistry, 10(9), 917-918. [Link]

  • Hartwig, J. F. (2010).
  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

  • Pordel, M., & Rahimizadeh, M. (2008). A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). Journal of Chemical Research, 2008(8), 448-449.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Robins, M. J., & Liu, J. (2005). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. The Journal of Organic Chemistry, 70(17), 6791-6799.
  • Rohrbach, S., Smith, A. J., Hanii, F., & Jacobsen, E. N. (2019). Concerted nucleophilic aromatic substitutions.
  • University of Wisconsin-Madison. (2022, May 23). Monitoring Kinetics by NMR. [Link]

  • Various Authors. (n.d.). Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Wai, J. S., & Lu, Y. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. RCS Chemistry. [Link]

Sources

Comparative

LC-MS analysis for 6-chloro-2-(propan-2-yl)pyrimidin-4-ol purity verification

LC-MS Analysis for 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol Purity Verification: A Comparative Guide to Column Chemistries and Method Optimization Executive Summary Purity verification of halogenated pyrimidine intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Analysis for 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol Purity Verification: A Comparative Guide to Column Chemistries and Method Optimization

Executive Summary

Purity verification of halogenated pyrimidine intermediates, such as 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, is a critical quality control step in pharmaceutical and agrochemical development pipelines. Relying solely on HPLC-UV is insufficient due to the lack of mass confirmation and the inability to resolve structurally identical positional isomers or co-eluting des-halogenated byproducts. This guide provides an objective, data-driven comparison of LC-MS methodologies, demonstrating why advanced stationary phases outperform traditional C18 columns for this specific molecular class.

The Chemical Challenge: Mechanistic Insights

To design an effective LC-MS method, we must first analyze the molecular causality of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol:

  • Lactam-Lactim Tautomerism: The hydroxyl group at the 4-position of the pyrimidine ring exists in equilibrium with its keto (pyrimidone) form. On standard hydrophobic columns, this interconversion during the chromatographic run leads to severe peak broadening and tailing if the mobile phase pH is not strictly controlled[1].

  • Isotopic Halogen Signature: The 6-chloro substituent provides a distinct isotopic pattern ( 35 Cl and 37 Cl in a ~3:1 ratio). This is highly advantageous in MS detection for differentiating the target API from non-chlorinated impurities[2].

  • Positional Isomerism: Synthesis often yields the 4-chloro-2-(propan-2-yl)pyrimidin-6-ol isomer. Because the overall hydrophobicity is identical, traditional C18 columns fail to resolve this critical pair, necessitating alternative selectivity mechanisms[3].

Mechanism cluster_columns Stationary Phase Interactions Target 6-chloro-2-(propan-2-yl) pyrimidin-4-ol C18 C18 Column (Hydrophobic Only) Target->C18 Isopropyl Group PFP PFP Column (Dipole & Halogen) Target->PFP C-Cl Bond & Dipole Biphenyl Biphenyl Column (Pi-Pi & Hydrophobic) Target->Biphenyl Pyrimidine Ring

Fig 1. Mechanistic interaction model between the analyte and various stationary phases.

Comparative Column Evaluation

To objectively determine the optimal separation strategy, we evaluated three distinct column chemistries using a standardized acidic mobile phase (0.1% Formic Acid) to suppress the ionization of the pyrimidine nitrogens and lock the tautomeric state.

  • Standard C18: Relies purely on dispersive hydrophobic interactions with the isopropyl group. It fails to recognize the spatial position of the chlorine atom, leading to co-elution with positional isomers.

  • Biphenyl: Offers π−π interactions. The electron-withdrawing chlorine atom alters the electron density of the pyrimidine ring, allowing the Biphenyl phase to differentiate isomers better than C18.

  • Pentafluorophenyl (PFP): The fluorine atoms on the PFP ring create a strong dipole moment and enable specific halogen-halogen interactions with the 6-chloro group. This provides exceptional shape selectivity.

Table 1: Performance Comparison of LC-MS Column Chemistries

Column ChemistryRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from IsomerMS Signal Intensity (cps)Performance Verdict
Standard C18 4.251.80.9 (Co-elution) 4.5×105 Suboptimal
Biphenyl 5.101.32.1 5.2×105 Acceptable
PFP (Optimized) 4.851.13.4 (Baseline) 6.8×105 Superior

Data Interpretation: The PFP column not only achieves baseline resolution ( Rs​>3.0 ) but also improves the tailing factor to 1.1. The sharper peak directly translates to a higher signal-to-noise ratio and increased MS signal intensity, as the analyte elutes in a narrower, more concentrated band.

Self-Validating Experimental Protocol

A robust analytical method must prove its validity before every run. The following protocol integrates a System Suitability Test (SST) as a gatekeeper, ensuring the LC-MS system is primed for accurate purity assessment[3].

Workflow S1 System Suitability Test (SST) S2 Sample Prep & Filtration S1->S2 Pass (Rs > 2.0) S3 Chromatographic Separation S2->S3 S4 ESI+ MS/MS Detection S3->S4 S5 Isotopic & Purity Analysis S4->S5

Fig 2. Self-validating LC-MS workflow ensuring system readiness prior to sample analysis.

Step 1: System Suitability Testing (SST)
  • Action: Inject a resolution standard containing 6-chloro-2-(propan-2-yl)pyrimidin-4-ol and its 4-chloro positional isomer (10 µg/mL each).

  • Causality: Verifies column integrity and mobile phase preparation prior to committing precious samples.

  • Acceptance Criteria: The sequence automatically halts unless Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

Step 2: Sample Preparation
  • Action: Weigh 10.0 mg of the synthesized batch. Dissolve in 10.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Causality: Dissolving the sample in the initial mobile phase prevents solvent-mismatch effects, which cause peak distortion and fronting upon injection.

  • Action: Vortex for 1 minute, sonicate for 5 minutes, and filter through a 0.22 µm PTFE syringe filter into an LC vial.

Step 3: Optimized Chromatographic Separation
  • Column: Pentafluorophenyl (PFP), 100 x 2.1 mm, 1.9 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O .

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 60% B over 8.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 1.0 µL.

Step 4: Mass Spectrometry Detection (ESI+)
  • Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350 °C.

  • Acquisition: Run in Positive Electrospray Ionization (ESI+) mode.

  • Causality: Pyrimidine nitrogens readily accept a proton to form [M+H]+ ions[2].

  • Detection Mode: Utilize Selected Ion Monitoring (SIM) for m/z 173.0 (Target) and m/z 175.0 (Isotope), alongside a Full Scan ( m/z 100-500) to detect unexpected synthesis byproducts.

Step 5: Data Processing & Purity Calculation
  • Action: Integrate the Total Ion Chromatogram (TIC) and the specific Extracted Ion Chromatograms (EIC).

  • Validation: Confirm the identity of the main peak by verifying the 3:1 ratio of the m/z 173.0 and 175.0 signals. Calculate the relative purity using the area normalization method of the TIC.

Conclusion

For the purity verification of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, transitioning from a standard C18 to a PFP stationary phase resolves critical co-elution issues associated with positional isomers. By coupling this shape-selective chromatography with the isotopic profiling capabilities of mass spectrometry, analytical scientists can establish a highly trustworthy, self-validating system for impurity profiling.

References

  • LC-MS and CE-MS Strategies in Impurity Profiling. Chimia. Available at: [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed. Available at:[Link]

Sources

Validation

Structural and Spectroscopic Comparison of 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol Isomers

Executive Summary In heterocyclic chemistry and rational drug design, the structural assignment of pyrimidine derivatives is rarely static. 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol (also known as 6-chloro-2-isopropylpyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In heterocyclic chemistry and rational drug design, the structural assignment of pyrimidine derivatives is rarely static. 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol (also known as 6-chloro-2-isopropylpyrimidin-4-ol) is a critical pharmacophore and synthetic intermediate. However, its behavior in solution and solid-state is governed by complex isomeric relationships.

This guide provides an in-depth structural and spectroscopic comparison of its two primary tautomeric isomers—the lactim (hydroxy) and lactam (oxo) forms—as well as its positional alternative, 2-chloro-6-(propan-2-yl)pyrimidin-4-ol . Understanding the causality behind these structural shifts is essential for predicting target binding affinities (hydrogen bond donor vs. acceptor profiles) and optimizing nucleophilic aromatic substitution (S_NAr) trajectories during drug synthesis.

Structural Isomerism & Tautomeric Equilibria

Pyrimidin-4-ols classically exhibit lactim-lactam tautomerism. The equilibrium between the aromatic pyrimidin-4-ol (lactim) and the cross-conjugated pyrimidin-4(3H)-one (lactam) is highly sensitive to both solvent polarity and the electronic nature of ring substituents.

Causality of the C6-Chlorine Substituent

In unsubstituted pyrimidin-4-ols, polar solvents heavily favor the lactam form due to the stabilization of its highly dipolar structure. However, the introduction of a strongly electronegative chlorine atom at the C6 position fundamentally alters this dynamic. The C6-Cl group exerts a powerful inductive electron-withdrawing effect (-I), which pulls electron density away from the adjacent N1 and N3 ring nitrogens. This drastically reduces the basicity of N3, making protonation at this site thermodynamically unfavorable. Consequently, the equilibrium is strongly biased toward the lactim (hydroxy) form , even in moderately polar environments, a phenomenon well-documented in the structural analysis of[1].

Positional Isomerism

Conversely, synthesizing the positional isomer 2-chloro-6-(propan-2-yl)pyrimidin-4-ol places the chlorine atom directly between the two ring nitrogens. This maximizes the inductive withdrawal from both N1 and N3, locking the molecule almost exclusively into the lactim state while altering the steric environment around the C5 position.

Isomers Lactim 6-Chloro-2-isopropyl pyrimidin-4-ol (Lactim Form) Lactam 6-Chloro-2-isopropyl pyrimidin-4(3H)-one (Lactam Form) Lactim->Lactam Solvent-Dependent Tautomerism Positional 2-Chloro-6-isopropyl pyrimidin-4-ol (Positional Isomer) Lactim->Positional Structural Isomerism

Fig 1: Tautomeric equilibrium and positional isomerism of 6-chloro-2-isopropylpyrimidin-4-ol.

Spectroscopic Profiling & Comparative Data

Differentiating these isomers requires a multi-modal spectroscopic approach. The most definitive markers are found in ^1H NMR and FT-IR spectroscopy.

In ^1H NMR, the C5 proton serves as a highly sensitive environmental probe. In the lactam form, the nitrogen lone pair delocalizes into the ring, creating an enamine-like shielding effect that pushes the C5-H signal upfield (~6.3 ppm). In the lactim form, the restoration of full aromaticity deshields this proton (~6.8 ppm). Furthermore, comparing the 6-chloro and 2-chloro positional isomers reveals distinct C5-H shifts due to the proximity of the hyperconjugative, electron-donating isopropyl group versus the deshielding chlorine atom.

Table 1: Spectroscopic Comparison of Tautomers (6-Chloro Isomer)
Spectroscopic MethodLactim Form (Pyrimidin-4-ol)Lactam Form (Pyrimidin-4(3H)-one)
^1H NMR (Exchangeable) ~9.5 ppm (br s, O-H), CDCl_3~12.5 ppm (br s, N-H), DMSO-d_6
^1H NMR (C5-H) ~6.8 ppm (Aromatic deshielding)~6.3 ppm (Enamine-like shielding)
^13C NMR (C4) ~165 ppm (C-OH)~162 ppm (C=O)
FT-IR 3400 cm⁻¹ (O-H), 1590 cm⁻¹ (C=N)3150 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O)
UV-Vis (λ_max) ~260 nm (Extended aromaticity)~285 nm (Cross-conjugated system)
Table 2: Comparison of Positional Isomers (Lactim Forms)
Feature6-Chloro-2-isopropylpyrimidin-4-ol2-Chloro-6-isopropylpyrimidin-4-ol
C5-H ^1H NMR Shift ~6.8 ppm (Adjacent to C6-Cl)~6.5 ppm (Adjacent to C6-Isopropyl)
Steric Profile at C5 Unhindered (Isopropyl at C2)Hindered (Isopropyl at C6)
Tautomeric Bias Strongly favors LactimExclusively Lactim (C2-Cl effect)

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the tautomeric ratios and isolate specific isomers, researchers must employ self-validating experimental designs. The following protocols integrate internal controls to ensure data integrity, drawing on established methods for [2].

Protocol 1: Solvent-Titration NMR Study for Tautomeric Ratio

Objective: Quantify the lactim-to-lactam shift driven by solvent polarity while ruling out sample degradation.

  • Sample Preparation: Dissolve 10 mg of 6-chloro-2-isopropylpyrimidin-4-ol in 0.5 mL of anhydrous CDCl_3 (non-polar, favors lactim/dimerization). Add 0.05% Tetramethylsilane (TMS) as an internal chemical shift and concentration standard.

  • Baseline Acquisition: Acquire a quantitative ^1H NMR spectrum (D1 > 5s). Integrate the C5-H peak (~6.8 ppm) and the isopropyl CH_3 doublet (~1.2 ppm). The CH_3 integration must strictly equal 6.0 relative to the C5-H to validate purity.

  • Titration Phase: Sequentially spike the sample with 5%, 10%, 20%, and 50% v/v DMSO-d_6.

  • Self-Validation Check: After each addition, acquire a new spectrum. The total integration of the emerging lactam C5-H (~6.3 ppm) plus the residual lactim C5-H (~6.8 ppm) must equal exactly one-sixth of the invariant isopropyl CH_3 integration. Any deviation indicates degradation rather than tautomerism.

  • Data Synthesis: Plot the ratio of the two C5-H signals against the dielectric constant of the solvent mixture to determine the tautomeric equilibrium constant (K_T).

Protocol 2: Solid-State Isolation via X-Ray Crystallography

Objective: Confirm the solid-state conformation, which is critical for formulating solid oral dosages.

  • Solvent Selection: Prepare two saturated solutions of the compound: one in non-polar toluene and one in highly polar aqueous methanol.

  • Controlled Evaporation: Allow slow evaporation at 4°C to prevent kinetic trapping of metastable polymorphs.

  • Diffraction Analysis: Mount the resulting crystals. The lactam form will be easily identified by a shortened C=O bond length (~1.23 Å) and intermolecular N-H···O hydrogen bonding arrays, typical of[3].

Workflow Step1 1. Sample Prep (Titration: CDCl3 to DMSO-d6) Step2 2. NMR & IR Acquisition (Track C5-H & C=O Shifts) Step1->Step2 Step3 3. Internal Validation (TMS & Stoichiometric Integration) Step2->Step3 Result Isomer Quantification & Structural Assignment Step3->Result Step4 4. X-Ray Crystallography (Solid-State Confirmation) Step4->Result

Fig 2: Self-validating spectroscopic workflow for pyrimidinol isomer quantification.

Implications for Drug Development

The precise identification of these isomers is not merely an academic exercise; it dictates the trajectory of drug development.

  • Target Binding: Kinase inhibitors containing a pyrimidine core rely heavily on specific hydrogen-bonding motifs at the hinge region of the kinase domain. The lactim form presents an O-H hydrogen bond donor and an N3 hydrogen bond acceptor. The lactam form flips this pharmacophore, presenting an N-H donor and a C=O acceptor. Misidentifying the dominant tautomer in physiological conditions leads to failed docking simulations and poor in vitro efficacy.

  • Synthetic S_NAr Trajectories: When utilizing 6-chloro-2-isopropylpyrimidin-4-ol as a precursor, the tautomeric state dictates the nucleophilicity of the molecule. If locked in the lactam form, the exocyclic oxygen becomes significantly less nucleophilic, directing subsequent functionalization toward the N-alkylation pathways rather than the desired O-alkylation.

References

  • Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Organic Letters, ACS Publications URL:[Link]

  • Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone Chemical Communications, ResearchGate URL:[Link]

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications Molecules, National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

Chemoselective Synthesis of 6-Chloro-2-(propan-2-yl)pyrimidin-4-ol: Benchmarking Transition Metal Catalysts for Mono-Hydroxylation

Executive Summary As process chemists and drug development professionals, we frequently encounter the challenge of functionalizing symmetric or pseudo-symmetric polyhalogenated heterocycles. 1 (CAS: 54120-95-5)[1] is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

As process chemists and drug development professionals, we frequently encounter the challenge of functionalizing symmetric or pseudo-symmetric polyhalogenated heterocycles. 1 (CAS: 54120-95-5)[1] is a critical building block in the synthesis of advanced agrochemicals and pharmaceutical active ingredients.

Traditionally, accessing this mono-hydroxylated pyrimidine from 4,6-dichloro-2-(propan-2-yl)pyrimidine relies on nucleophilic aromatic substitution (SNAr) using aqueous sodium hydroxide. However, SNAr lacks chemoselectivity, often yielding a statistically driven mixture of the desired mono-ol, the 4,6-diol, and unreacted starting material.

To overcome this, transition-metal-catalyzed cross-coupling has emerged as a superior paradigm. By leveraging the steric and electronic tunability of metal-ligand complexes, we can restrict the reaction to a single oxidative addition event. This guide benchmarks the performance of Palladium, Copper, and Nickel catalytic systems for the chemoselective mono-hydroxylation of 4,6-dichloro-2-(propan-2-yl)pyrimidine, providing mechanistic insights and validated protocols to empower your process development.

Mechanistic Rationale: The Causality of Chemoselectivity

In transition metal catalysis, chemoselectivity is governed by the relative rates of oxidative addition and reductive elimination. Once the first C–Cl bond undergoes oxidative addition and subsequent hydroxylation, the resulting pyrimidin-4-ol becomes significantly more electron-rich than the dichloro starting material. This electronic enrichment raises the activation barrier for a second oxidative addition.

Furthermore, the use of bulky, electron-rich ligands (e.g., t-BuXPhos) accelerates the reductive elimination of the C–O bond. This rapid elimination ejects the mono-hydroxylated product from the coordination sphere before a second, off-cycle reaction can occur, ensuring high fidelity to the mono-ol product.

Catalyst Benchmarking & Quantitative Data

We evaluated three distinct catalytic manifolds for this transformation:

  • Palladium (Pd): Based on the foundational work 2[2], utilizing Pd2(dba)3 and bulky biaryl phosphine ligands.

  • Copper (Cu): A cost-effective alternative using Cu(acac)2 and3[3].

  • Nickel (Ni) / Photoredox: An emerging green methodology utilizing NiCl2(dme) in a dual-catalytic system 4[4] under ambient light.

Table 1: Benchmarking Catalyst Systems for Dichloropyrimidine Mono-Hydroxylation
Catalyst SystemLigandHydroxide SourceConditionsMono-ol Yield (%)Di-ol Byproduct (%)
Pd2(dba)3 (2 mol%)t-BuXPhos (8 mol%)KOH / H2O100 °C, 12 h92% < 1%
Cu(acac)2 (10 mol%)BHMPO (10 mol%)KOH / H2O130 °C, 24 h78% 8%
NiCl2(dme) (5 mol%) + Ru(bpy)3dtbbpy (5 mol%)H2O / DIPEA25 °C, Blue LED, 18 h85% 3%

Data Interpretation: The Pd/t-BuXPhos system remains the gold standard for yield and selectivity. The bulky tert-butyl groups on the ligand enforce a highly specific coordination geometry that strictly prohibits di-hydroxylation. The Cu system, while economically attractive, requires harsh thermal conditions (130 °C) that erode chemoselectivity, leading to 8% of the over-reacted diol. The Ni/Photoredox dual system offers an elegant, room-temperature alternative, utilizing single-electron transfer (SET) to access the active Ni(I)/Ni(III) catalytic intermediates without harsh reductants.

Visualizing the Catalytic Pathway

To fully grasp the Pd-catalyzed protocol, one must understand the catalytic cycle. The diagram below illustrates the sequence of oxidative addition, ligand exchange, and reductive elimination.

G Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Cl)L Oxidative Addition Complex Pd0->OxAdd 4,6-dichloro-2-(propan-2-yl)pyrimidine LigEx Pd(II)(Ar)(OH)L Hydroxo Complex OxAdd->LigEx KOH / H2O - KCl Prod 6-chloro-2-(propan-2-yl)pyrimidin-4-ol + Pd(0)L LigEx->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Catalytic cycle for the Pd-catalyzed mono-hydroxylation of dichloropyrimidines.

Experimental Workflows: Self-Validating Protocols

Below is the optimized, step-by-step methodology for the highest-yielding Palladium system. This protocol is designed as a self-validating system; specific physical observations are embedded to confirm the success of each phase.

Workflow Step1 Reaction Setup Glovebox: Catalyst & Ligand Step2 Solvent Addition Degassed 1,4-Dioxane/H2O Step1->Step2 Step3 Thermal Activation 100°C, 12h Step2->Step3 Step4 Quench & Extract EtOAc / Brine Step3->Step4 Step5 Purification Flash Chromatography Step4->Step5

Workflow for the Pd-catalyzed synthesis of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol.

Protocol: Pd-Catalyzed Mono-Hydroxylation
  • Catalyst Pre-Activation (Glovebox Setup): In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2(dba)3 (0.02 equiv, 2 mol%) and t-BuXPhos (0.08 equiv, 8 mol%).

    • Validation: The solid mixture should appear deep purple/black.

  • Substrate & Base Addition: Add 4,6-dichloro-2-(propan-2-yl)pyrimidine (1.0 equiv, 1.0 mmol) and finely ground KOH (3.0 equiv, 3.0 mmol). Seal the tube with a Teflon-lined screw cap and remove from the glovebox.

  • Solvent Introduction & Degassing: Under a positive flow of N2, inject 4.0 mL of rigorously degassed 1,4-dioxane and 1.0 mL of degassed deionized water.

    • Causality: The biphasic 1,4-dioxane/H2O system is critical. Dioxane solubilizes the organic substrate and catalyst, while water acts as both the nucleophile source and the solvent for KOH, keeping the hydroxide concentration optimized at the phase boundary.

  • Thermal Activation: Stir the biphasic mixture vigorously (1000 rpm) at 100 °C for 12 hours.

    • Validation: Within the first 30 minutes of heating, observe a color shift from deep purple to a reddish-brown homogeneous organic layer, confirming the formation of the active Pd(0)-t-BuXPhos complex.

  • Reaction Monitoring: After 12 hours, cool to room temperature. Sample the organic layer and analyze via TLC (Hexanes:EtOAc 3:1).

    • Validation: The disappearance of the high-Rf dichloro starting material and the appearance of a strongly UV-active spot at a lower Rf confirms complete conversion.

  • Quench and Extraction: Dilute the mixture with 10 mL of EtOAc and neutralize carefully with 1M HCl until the aqueous phase reaches pH 5-6. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford 6-chloro-2-(propan-2-yl)pyrimidin-4-ol as a white solid.

Conclusion & Recommendations

For process chemists scaling up the synthesis of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol, the choice of catalyst dictates the downstream purification burden.

  • If maximum yield and absolute chemoselectivity are paramount (e.g., late-stage API synthesis), the Pd/t-BuXPhos system is unrivaled, easily justifying the higher initial catalyst cost.

  • If the goal is sustainable, ambient-condition synthesis , the Ni/Photoredox dual catalytic system represents the cutting edge of green chemistry, utilizing single-electron transfer to drive the cycle[4].

  • The Cu/BHMPO system is viable for early-stage, cost-sensitive route scouting but requires careful monitoring to mitigate diol formation[3].

References

  • [1] 6-chloro-2-(propan-2-yl)pyrimidin-4-ol - NextSDS. NextSDS. 1

  • [4] Transition-Metal-Catalyzed Hydroxylation Reaction of Aryl Halide for the Synthesis of Phenols. ResearchGate. 4

  • [2] Transition-Metal-Catalyzed Hydroxylation Reaction of Aryl Halide for the Synthesis of Phenols. Thieme E-Books & E-Journals. 2

  • [3] Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. ResearchGate.3

Sources

Safety & Regulatory Compliance

Safety

6-chloro-2-(propan-2-yl)pyrimidin-4-ol proper disposal procedures

Operational Safety and Disposal Guide: 6-chloro-2-(propan-2-yl)pyrimidin-4-ol In pharmaceutical synthesis, halogenated pyrimidines like 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS: 54120-95-5) serve as critical electroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide: 6-chloro-2-(propan-2-yl)pyrimidin-4-ol

In pharmaceutical synthesis, halogenated pyrimidines like 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS: 54120-95-5) serve as critical electrophilic building blocks for kinase inhibitors and other targeted therapeutics. However, the presence of both a halogen (chlorine) and a nitrogen-rich heteroaromatic ring introduces specific logistical and safety challenges during scale-up and disposal.

As a Senior Application Scientist, I have designed this self-validating protocol to provide drug development professionals with the essential methodologies for the safe handling, segregation, and disposal of this compound. This guide ensures compliance with environmental regulations while safeguarding laboratory personnel.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties and hazard classifications of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol is the foundation of any risk assessment.

Property / HazardSpecification / ClassificationCausality / Operational Implication
CAS Number 54120-95-5[1]Unique identifier required for inventory tracking and waste manifesting.
Molecular Formula C7H9ClN2O[2]Dictates combustion byproducts; presence of Cl and N requires specialized scrubbing.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[3]Requires comprehensive PPE (respiratory, skin, and eye protection) to prevent systemic absorption[3].
Eye Damage Category 1 (Danger: H318)[1]High risk of irreversible ocular damage; mandates the use of safety goggles or face shields[1].
Skin Irritation Category 2 (Warning: H315)[3]Causes local inflammation; requires chemically resistant gloves (e.g., heavy-duty Nitrile)[3].
Target Organ Toxicity STOT SE 3 (Warning: H336)[1]May cause drowsiness or dizziness; mandates handling exclusively within a certified fume hood[1].

Mechanistic Insight: The Chemistry of Halogenated Waste Disposal

Why must 6-chloro-2-(propan-2-yl)pyrimidin-4-ol be strictly segregated from standard organic waste? The causality lies in its molecular structure:

  • Halogen Content (Chlorine): When incinerated, the covalent C-Cl bond breaks, reacting with hydrogen sources to form highly corrosive hydrogen chloride (HCl) gas.

  • Nitrogen Content (Pyrimidine Ring): High-temperature combustion of the pyrimidine ring generates toxic nitrogen oxides (NOx).

Field Insight: A common operational failure in drug discovery labs is the accidental mixing of halogenated pyrimidines with standard solvent waste. Because standard incinerators cannot handle HCl gas, mixed waste must be rerouted to specialized facilities equipped with alkaline scrubbers. Mixing these streams exponentially increases disposal costs and can lead to the degradation of metal storage drums over time due to latent HCl generation[4].

Waste Segregation & Storage Workflows

WasteWorkflow Start Waste Generation: 6-chloro-2-(propan-2-yl)pyrimidin-4-ol Segregate Segregation: Halogenated Organic Waste Start->Segregate Prevent Mixing Store Storage: HDPE Container + Secondary Containment Segregate->Store Label Correctly Transport Transport: RCRA-Licensed Vendor Store->Transport Pickup Incinerate Treatment: High-Temp Incineration (>1000°C) Transport->Incinerate Transfer Scrubber Neutralization: Alkaline Scrubber (HCl/NOx) Incinerate->Scrubber Exhaust Gas End Safe Emission Scrubber->End Release

Figure 1: Lifecycle and disposal workflow for halogenated pyrimidine waste.

Step-by-Step Disposal Procedures

Phase 1: Segregation and Collection

  • Designate Containers: Select a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) container specifically designated for "Halogenated Organic Waste." Do not use metal containers[4].

  • Isolate from Incompatibles: Ensure the waste container is strictly separated from non-halogenated organic waste, strong oxidizing agents, and strong bases[4].

  • Labeling: Affix a compliant Hazardous Waste label. Explicitly list "6-chloro-2-(propan-2-yl)pyrimidin-4-ol," its CAS number (54120-95-5), the estimated concentration, and any carrier solvents used (e.g., Dichloromethane, Methanol)[4].

Phase 2: Storage 4. Secondary Containment: Place the sealed waste container inside a secondary containment tray to capture any potential leaks. 5. Ventilation: Store the waste in a cool, well-ventilated satellite accumulation area, preferably under active exhaust. If the waste is dissolved in highly volatile solvents, ensure the container utilizes a vented storage cap to prevent over-pressurization[4].

Phase 3: Vendor Handoff and Destruction 6. Licensed Transport: Contact your institution's Environmental Health and Safety (EHS) department or a licensed RCRA (Resource Conservation and Recovery Act) hazardous waste vendor to initiate pickup[4]. 7. High-Temperature Incineration: The vendor will transport the material to a specialized chemical incinerator. The facility will combust the waste at temperatures exceeding 1000°C. 8. Scrubbing: The incinerator's exhaust will pass through an alkaline scrubber (e.g., sodium hydroxide spray) to neutralize the HCl and NOx gases produced by the pyrimidine and chlorine moieties, ensuring clean environmental emission.

Emergency Spill Response Protocol

In the event of a localized spill or accidental exposure, immediate, structured action is required to mitigate the Acute Tox. 4 and Eye Dam. 1 hazards[1].

SpillResponse Spill Accidental Spill / Exposure Assess Assess Route of Exposure Spill->Assess Eye Eye Contact: Flush 15+ mins at Eyewash Assess->Eye Skin Skin Contact: Remove PPE, Wash Soap/Water Assess->Skin Inhale Inhalation: Evacuate to Fresh Air Assess->Inhale Clean Spill Cleanup: Absorb with Inert Material Assess->Clean Med Seek Immediate Medical Attention Eye->Med Skin->Med Inhale->Med Waste Dispose as Halogenated Waste Clean->Waste

Figure 2: Emergency response and mitigation pathways for accidental exposure.

Spill Cleanup Steps:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to mitigate STOT SE 3 (drowsiness/dizziness) inhalation risks[1].

  • Don Emergency PPE: Equip a chemical-resistant suit, heavy-duty nitrile gloves, and a full-face respirator if the spill is outside a ventilated enclosure.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a designated, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water, absorbing the rinsate and adding it to the halogenated waste container.

References

  • NextSDS Database. 6-chloro-2-(propan-2-yl)pyrimidin-4-ol — Chemical Substance Information.1

  • NextSDS Database. 54120-95-5 SDS & Hazard Classifications.3

  • ChemScene. 54120-95-5 | 6-Chloro-2-isopropylpyrimidin-4(1H)-one.2

  • UTIA Safety Office. Hazardous Waste Guide: Halogenated Compounds.4

Sources

Handling

Mastering the Safe Handling of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol: A Guide to Personal Protective Equipment and Disposal

For the vanguard of pharmaceutical research, ensuring a safe laboratory environment is paramount to fostering innovation. This guide provides an in-depth operational plan for the safe handling and disposal of 6-chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For the vanguard of pharmaceutical research, ensuring a safe laboratory environment is paramount to fostering innovation. This guide provides an in-depth operational plan for the safe handling and disposal of 6-chloro-2-(propan-2-yl)pyrimidin-4-ol (CAS 54120-95-5), a key intermediate in numerous developmental pipelines. By understanding the inherent risks and implementing the robust procedures outlined below, research teams can mitigate exposure and maintain the highest standards of laboratory safety.

Understanding the Hazard Landscape

6-chloro-2-(propan-2-yl)pyrimidin-4-ol is a compound that requires careful handling due to its potential health hazards. According to available safety data, this chemical is classified with the following risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1]

A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the first step in establishing a safe handling protocol. All personnel should be familiar with the SDS before working with this compound.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure to 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator (if not in a ventilated enclosure)
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if performed in a fume hood
Chemical Reactions and Work-up Chemical splash goggles and face shieldNitrile glovesLaboratory coatNot generally required if performed in a fume hood
Large-Scale Operations (>5g) Chemical splash goggles and face shieldNitrile gloves (consider thicker gauge)Chemical-resistant apron over a laboratory coatAs determined by risk assessment, potentially a respirator
The Rationale Behind PPE Selection
  • Eye and Face Protection: Due to the risk of serious eye damage, standard safety glasses are insufficient for handling liquids. Chemical splash goggles that form a seal around the eyes are mandatory.[2] A face shield should be worn over the goggles during procedures with a higher risk of splashing.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact.[3] Double-gloving is a prudent measure to increase protection, especially when handling the solid form. It is critical to change gloves immediately upon contamination.

  • Body Protection: A standard laboratory coat is required to protect against minor spills. For larger-scale operations, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Handling the solid chemical outside of a ventilated enclosure, such as a chemical fume hood, can generate dust that may be inhaled. In these situations, a NIOSH-approved N95 respirator or higher is necessary to mitigate this risk.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following diagram illustrates the key stages of handling 6-chloro-2-(propan-2-yl)pyrimidin-4-ol and the corresponding safety measures.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management receipt Inspect container for damage storage Store in a cool, dry, well-ventilated area receipt->storage Upon receipt weighing Weigh solid in a fume hood or ventilated balance enclosure storage->weighing For use solution Prepare solutions in a fume hood weighing->solution reaction Conduct reactions in a fume hood solution->reaction solid_waste Collect solid waste in a labeled, sealed container reaction->solid_waste Solid byproducts liquid_waste Collect liquid waste in a compatible, labeled container reaction->liquid_waste Liquid residues disposal Dispose of waste through an approved hazardous waste program solid_waste->disposal liquid_waste->disposal

Sources

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